2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3/c1-3-5(9)4(2)7(11(13)14)8(12)6(3)10/h12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQIEGPPHXRHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379032 | |
| Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70444-49-4 | |
| Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
This is an in-depth technical guide on 2,4-Dichloro-3,5-dimethyl-6-nitrophenol , a highly specialized halogenated nitrophenol derivative used primarily as an intermediate in pharmaceutical and agrochemical synthesis.[1]
Executive Summary
This compound (CAS 70444-49-4) is a trisubstituted phenol derivative characterized by a sterically crowded benzene ring.[1] It is the direct nitration product of the antiseptic agent Dichloroxylenol (DCMX) .[1] Its unique substitution pattern—combining lipophilic methyl/chloro groups with an electron-withdrawing nitro group—makes it a critical scaffold for synthesizing benzoxazoles, aminophenols, and specialized herbicides.[1] This guide details its physicochemical properties, synthesis via electrophilic aromatic substitution, and handling protocols for research applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exhibits the classic behavior of a nitrophenol: enhanced acidity compared to its parent phenol (DCMX) and significant lipophilicity due to the chloro-methyl backbone.[1]
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 70444-49-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇Cl₂NO₃ |
| Molecular Weight | 236.05 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 150–154 °C |
| Solubility | Soluble in ethanol, acetone, DCM; Sparingly soluble in water (<0.1 g/L) |
| pKa (Predicted) | ~4.5 (Acidic due to -NO₂ and -Cl induction) |
| SMILES | CC1=C(C(=C(C(=C1Cl)O)[O-])C)Cl |
Synthesis & Manufacturing Protocol
The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution (EAS) .[1] The starting material, 2,4-dichloro-3,5-dimethylphenol (DCMX), has only one open position on the aromatic ring (C6), making the reaction highly selective.
Reaction Pathway
The reaction proceeds via the nitration of DCMX using mixed acid or nitric acid in a solvent carrier.[1]
Figure 1: Synthetic route from m-xylenol to the target nitrophenol.[1] The final nitration step occurs at the sterically hindered C6 position.[1]
Laboratory Scale Protocol (Self-Validating)
Objective: Synthesize 10g of CAS 70444-49-4 from DCMX.
Reagents:
-
2,4-Dichloro-3,5-dimethylphenol (DCMX): 10.0 g (52.3 mmol)[1]
-
Glacial Acetic Acid: 50 mL (Solvent)
-
Nitric Acid (70%): 4.0 mL (~60 mmol, 1.15 eq)
-
Ice water: 200 mL
Procedure:
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of DCMX in 40 mL of glacial acetic acid. Stir until clear.
-
Cooling: Cool the solution to 10–15 °C using an ice bath. Note: Do not freeze the acetic acid (MP 16°C); maintain just above freezing or use a co-solvent if necessary.[1]
-
Nitration: Mix 4.0 mL of HNO₃ with 10 mL of acetic acid. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 20 °C.
-
Mechanism Check: The solution will turn yellow/orange, indicating the formation of the nitronium complex.
-
-
Digestion: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The starting material (DCMX) spot should disappear.[1]
-
Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.[1] Recrystallize from hot ethanol/water (9:1) to obtain bright yellow needles.[1]
-
Validation: Check Melting Point (Target: 150–154 °C).
Mechanism of Action & Reactivity[2]
The chemical behavior of CAS 70444-49-4 is defined by the "push-pull" electronic effects on the benzene ring and severe steric crowding.[1]
Electronic & Steric Landscape[1]
-
Acidity: The nitro group at C6 (ortho to OH) and chlorines at C2/C4 drastically increase the acidity of the phenolic proton via inductive (-I) and resonance (-M) withdrawal.[1] This makes the compound a potent uncoupler of oxidative phosphorylation in biological systems.[1]
-
Steric Buttressing: The C6-Nitro group is flanked by the C5-Methyl and C1-Hydroxyl.[1] This crowding forces the nitro group to rotate out of planarity, slightly reducing its resonance conjugation but increasing the molecule's reactivity toward nucleophilic displacement at the hydroxyl position.[1]
Figure 2: Structure-Property relationships governing the reactivity of the compound.[1]
Applications
Pharmaceutical Intermediates
The primary utility of CAS 70444-49-4 is as a precursor.[1][2] Reduction of the nitro group (using Fe/HCl or H₂/Pd) yields 2-amino-4,6-dichloro-3,5-dimethylphenol .[1] This aminophenol is a "lock-and-key" scaffold for synthesizing:
-
Benzoxazoles: Heterocyclic compounds with antimicrobial and anti-inflammatory activity.[1]
-
Antivirals: Substituted aminophenols are often screened for viral protease inhibition.[1]
Agrochemicals
Halogenated nitrophenols are historically significant as herbicides (e.g., similar to Ioxynil). The specific substitution pattern of CAS 70444-49-4 provides resistance to metabolic degradation in plants, increasing persistence and efficacy in experimental herbicide formulations.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Toxic / Irritant.[1][3] GHS Classification:
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeability), safety goggles, and N95 dust mask or fume hood.[1]
-
Storage: Store in amber glass vials at room temperature, away from reducing agents and strong bases. Moisture sensitive (keep desiccated).[1]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water.[1] Nitrophenols can be absorbed through skin; monitor for signs of cyanosis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 70444-49-4. Retrieved from [Link][1]
- Ullmann's Encyclopedia of Industrial Chemistry.Phenol Derivatives and Nitration Technologies.
-
Georganics. Certificate of Analysis: this compound. Retrieved from [Link][1]
Sources
Technical Whitepaper: Physicochemical Profiling of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
[1]
Molecular Architecture & Electronic Properties[2][3]
The molecule is a fully substituted phenol.[1][2][3] Its behavior is governed by the interplay between the electron-rich methyl groups and the electron-withdrawing chloro and nitro substituents.[1][2][3]
Structural Analysis[2][3][4]
-
Halogenation: Chlorine atoms at C2 and C4 provide lipophilicity and steric bulk.[1][2][3]
-
Nitration: The Nitro group (
) at C6 is the defining feature of this derivative.[1][2][3] -
Steric Environment: The hydroxyl group (
) is flanked by a Chlorine atom (C2) and a Nitro group (C6).[1][2][3] This creates a specific "ortho-effect" where intramolecular hydrogen bonding (OH O=N) stabilizes the molecule but significantly alters its acidity and solubility profile compared to its parent compound, DCMX.[2][3]
Electronic Causality
The acidity (pKa) of this phenol is drastically enhanced relative to non-nitrated xylenols.[2][3] The
Physicochemical Parameters (Core Data)
The following data consolidates experimental values and high-confidence structure-activity relationship (SAR) predictions.
Table 1: Physicochemical Specifications
| Property | Value / Range | Confidence | Context |
| CAS Number | 70444-49-4 | High | Specific isomer identifier.[1][3] |
| Molecular Formula | High | Exact Mass: 234.980 g/mol | |
| Molecular Weight | 236.05 g/mol | High | |
| Physical State | Yellow Crystalline Solid | High | Typical of nitrophenols.[1][2][3] |
| Melting Point | 150 – 154 °C | Medium | Experimental (Source: Chemical Suppliers).[1][2][3] |
| Boiling Point | 291.3 °C (at 760 mmHg) | Medium | Predicted based on polarity/MW.[1][2][3] |
| Density | 1.511 g/cm³ | Medium | High density due to di-chloro substitution.[1][2][3] |
| Solubility (Water) | < 0.1 g/L (Sparingly Soluble) | High | Hydrophobic bulk dominates polar OH/NO2.[1][2][3] |
| Solubility (Organic) | Soluble | High | Ethanol, Acetone, DCM.[2][3] |
| pKa (Acid Dissociation) | 4.2 – 4.8 | SAR-Predicted | More acidic than DCMX (pKa ~8) due to NO2.[1][2][3] |
| LogP (Lipophilicity) | 3.8 – 4.2 | SAR-Predicted | High lipophilicity suitable for membrane permeation.[1][2][3] |
Synthesis & Environmental Fate Pathway[2][7]
Understanding the origin of this compound is critical for impurity profiling in pharmaceutical or pesticidal manufacturing.[2][3] It is predominantly formed via the nitration of 2,4-Dichloro-3,5-dimethylphenol (DCMX) .[1]
Mechanism of Formation
The C6 position of DCMX is the only open site for Electrophilic Aromatic Substitution (EAS).[2][3] In the presence of nitrates (in wastewater) or nitric acid (in synthesis), the nitronium ion (
Diagram 1: Synthesis Pathway & Structural Logic
Caption: The nitration of DCMX occurs exclusively at the C6 position due to steric blocking at C2/C4 by Chlorine and C3/C5 by Methyl groups.[1][2][3]
Analytical Characterization Protocols
For researchers isolating this compound, the following self-validating protocols ensure accurate identification.
A. HPLC Method (Reverse Phase)
Due to the acidic nature of the phenolic hydroxyl (pKa ~4.5), the mobile phase pH must be controlled to prevent peak tailing caused by ionization.[2][3]
-
Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3-5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3] Acidic pH keeps the phenol protonated.[2]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV-Vis Diode Array at 280 nm (Phenolic absorption) and 350 nm (Nitro group charge transfer band).[1][2][3]
-
Validation Check: The nitrophenol derivative will elute earlier than the non-nitrated DCMX precursor in this system due to the polarity introduced by the nitro group, despite the high logP.[2][3]
B. GC-MS Identification[1][2][3]
-
Injection: Splitless (250 °C).
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1][2][3]
-
Derivatization (Recommended): Silylation with BSTFA + 1% TMCS.[1][2][3]
-
Mass Spectrum Signature:
Diagram 2: Analytical Workflow for Impurity Isolation
Caption: Workflow prioritizes acidification during extraction to maximize recovery of the protonated nitrophenol species.
Safety & Handling (HSE Profile)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8621, 2,4-Dichloro-3,5-dimethylphenol (DCMX).[1][2][3] Retrieved from [Link][1][2][3][4]
-
ChemSRC (2025). Physicochemical Data for CAS 70444-49-4.[1][2][3] Retrieved from [Link][1][2][3]
-
Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrophenols: Physical and Chemical Properties.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ulprospector.com [ulprospector.com]
Technical Whitepaper: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Molecular Architecture, Synthesis Pathways, and Physicochemical Characterization
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS: 70444-49-4) represents a highly specialized subclass of polysubstituted phenolic compounds.[1][2][3] Structurally characterized by a fully substituted benzene ring, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors.[2][3] Its unique steric environment—created by the dense packing of chloro, methyl, and nitro functionalities—imparts distinct physicochemical stability and reactivity profiles compared to its less substituted congeners.[2]
This technical guide provides a comprehensive analysis of the molecule's structural dynamics, a validated synthesis protocol from the precursor 2,4-dichloro-3,5-dimethylphenol (DCMX), and a robust analytical framework for its identification.[2]
Molecular Architecture & Electronic Properties[2][3]
Structural Topology
The molecule is built upon a phenol core where every hydrogen on the aromatic ring has been replaced by a functional group.[1][2][3] This "fully substituted" state results in significant steric crowding, influencing both the planarity of the ring and the rotational freedom of the substituents.[2][3]
-
Position 1 (Hydroxyl): Acts as a hydrogen bond donor.[1][2][3]
-
Positions 2, 4 (Chloro): Electron-withdrawing groups (Inductive effect: -I) that deactivate the ring but provide lipophilicity.[1][2][3]
-
Positions 3, 5 (Methyl): Weakly electron-donating groups (Inductive effect: +I) that provide steric bulk.[1][2][3]
-
Position 6 (Nitro): A strong electron-withdrawing group (Resonance effect: -R, Inductive effect: -I).[1][2][3]
Intramolecular Interactions
A critical feature of this molecule is the ortho-effect between the hydroxyl group at C1 and the nitro group at C6.[1][2][3]
-
Intramolecular Hydrogen Bonding: The phenolic proton forms a strong 6-membered chelate ring with one of the oxygen atoms of the nitro group (
).[1][2][3] This interaction locks the conformation, reduces the acidity of the phenol compared to para-nitrophenols, and significantly lowers water solubility by masking the polar hydroxyl group.[2] -
Buttressing Effect: The methyl groups at C3 and C5 structurally "lock" the chloro substituents at C2 and C4, preventing metabolic dehalogenation and increasing chemical stability.[2][3]
Physicochemical Profile[2][3][4]
| Property | Value / Characteristic |
| CAS Registry Number | 70444-49-4 |
| Molecular Formula | |
| Molecular Weight | 236.05 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 150 – 154 °C |
| Solubility | Soluble in ethanol, acetone, ether; Insoluble in water |
| Acidity (pKa) | ~4.5 - 5.5 (Estimated; enhanced by electron-withdrawing groups) |
| Lipophilicity (LogP) | ~3.5 (High lipophilicity due to Cl/Me groups) |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most efficient synthetic route utilizes 2,4-dichloro-3,5-dimethylphenol (DCMX) as the starting material.[1][2][3] DCMX is already chlorinated and methylated at the correct positions, leaving only the C6 position open for electrophilic aromatic substitution (Nitration).[2][3]
Experimental Protocol: Nitration of DCMX[1][2]
Reagents:
-
Substrate: 2,4-Dichloro-3,5-dimethylphenol (DCMX) [CAS: 133-53-9][1][2][3]
-
Solvent: Glacial Acetic Acid (to moderate the reaction and improve solubility)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (0.052 mol) of DCMX in 50 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. The dense substitution of DCMX makes the ring electron-rich enough to react, but the steric hindrance requires careful temperature control to prevent over-oxidation.[1][2][3]
-
Addition: Dropwise add a solution of 4.0 mL Nitric Acid (conc.) in 10 mL acetic acid over 30 minutes. Maintain internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will turn from colorless/pale yellow to a deep yellow, indicating the formation of the nitrophenol.[2][3]
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.[1][2][3]
-
Purification: Filter the crude solid. Wash with cold water (
mL) to remove residual acid.[1][2][3] Recrystallize from ethanol/water (80:20) to obtain bright yellow needles.[1][2][3]
Reaction Mechanism Visualization
Figure 1: Electrophilic Aromatic Substitution pathway converting DCMX to the target nitrophenol.[1][2][3]
Analytical Characterization
Because the benzene ring is fully substituted, the NMR spectrum is distinctively simple, lacking any aromatic proton signals.[2] This feature is the primary method for confirming reaction completion (disappearance of the C6-H signal from the starting material).[1][2][3]
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):-
2.35 ppm (s, 3H,
at C5): Slightly downfield due to proximity to Nitro group.[2] -
2.42 ppm (s, 3H,
at C3): Distinct singlet.[2] -
6.00–6.50 ppm (br s, 1H,
): Broad signal, chemical shift varies with concentration; typically deshielded due to H-bonding.[2] -
Note: Absence of signals in the 6.5–8.0 ppm region confirms full substitution.[1][2][3]
-
2.35 ppm (s, 3H,
- C NMR:
Infrared Spectroscopy (FT-IR)
-
3300–3500 cm
: O-H stretch (Broad, often shifted lower due to intramolecular H-bonding).[1][2][3] -
1530 cm
& 1350 cm : N-O asymmetric and symmetric stretches (Characteristic of Nitro group).[1][2][3] -
700–800 cm
: C-Cl stretch.
Biological Activity & Safety Profile
Mechanism of Action: Uncoupling
Like structurally related dinitrophenols (e.g., DNP), this compound acts as a protonophore.[1][2] The lipophilic nature allows it to cross the inner mitochondrial membrane, while the acidic hydroxyl group allows it to transport protons down the electrochemical gradient, uncoupling oxidative phosphorylation.[2]
-
Result: Dissipation of the proton motive force, leading to inhibition of ATP synthesis and release of energy as heat.[2][3]
Handling & Toxicology[2][3]
-
GHS Classification:
-
Storage: Store in a cool, dry place away from strong reducing agents (which can reduce the nitro group to an amine) and strong bases (which form shock-sensitive salts).[1][2][3]
Functional Group Interaction Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the intramolecular hydrogen bond and steric interactions.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87567670, this compound. Retrieved from [Link][1][2][3]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Synthesis Guide: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary & Structural Analysis[1]
This technical guide details the synthesis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4), a highly functionalized phenolic intermediate used in the development of specialized agrochemicals and biocides.[1][2]
The synthesis presents a classic problem in regioselective aromatic substitution . The starting material, 3,5-dimethylphenol (3,5-xylenol), possesses three nucleophilic sites (positions 2, 4, and 6). The objective is to install two chlorine atoms and one nitro group while preserving the oxidation state of the methyl groups.[2]
Structural Logic[1][3][4]
-
Substituents:
The most robust pathway utilizes a stepwise electrophilic aromatic substitution (EAS) : first exhausting the highly activated positions (2 and 4) with chlorine, followed by nitration at the remaining open position (6).[2]
Retrosynthetic Analysis
The retrosynthesis reveals that the target is best accessed via 2,4-dichloro-3,5-dimethylphenol (DCMX) .[2] Attempting to nitrate before chlorinating would likely lead to a mixture of isomers (2-nitro and 4-nitro) and complicate the subsequent chlorination due to ring deactivation.[1][2]
Figure 1: Retrosynthetic disconnection strategy prioritizing ring activation logic.
Phase 1: Synthesis of 2,4-Dichloro-3,5-dimethylphenol (DCMX)[1]
Objective: Selective installation of chlorine at C2 and C4. Reaction Type: Electrophilic Aromatic Substitution (Chlorination).[1][2]
While elemental chlorine (
Protocol 1.1: Sulfuryl Chloride Method
Reagents:
-
3,5-Dimethylphenol (1.0 eq)[3]
-
Sulfuryl Chloride (2.2 eq)[2]
-
Catalyst: Aluminum Chloride (
) or Iron(III) Chloride ( ) (Optional, 1-2 mol%)
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with 3,5-dimethylphenol (e.g., 12.2 g, 100 mmol) and DCM (100 mL). Ensure the system is under an inert atmosphere (
).[2][4] -
Temperature Control: Cool the solution to 0–5°C using an ice bath. The reaction is exothermic.[2]
-
Addition: Add Sulfuryl Chloride (29.7 g, 220 mmol) dropwise over 60 minutes.
-
Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1][2]
-
Quench: Pour the reaction mixture into ice water (200 mL).
-
Extraction: Separate the organic layer.[2][5][6] Extract the aqueous layer with DCM (2 x 50 mL).[2]
-
Purification: Wash combined organics with saturated
(to remove acid traces) and brine. Dry over and concentrate in vacuo. -
Crystallization: Recrystallize from hexane or petroleum ether to yield white needles.[1][2]
Phase 2: Regioselective Nitration[1]
Objective: Installation of the nitro group at C6. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2]
Direct nitration with mixed acid (
Protocol 2.1: Acetic Acid/Nitric Acid Method
Reagents:
-
2,4-Dichloro-3,5-dimethylphenol (Intermediate from Phase 1) (1.0 eq)[1]
-
Nitric Acid (70% or fuming, 1.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-Dichloro-3,5-dimethylphenol (19.1 g, 100 mmol) in Glacial Acetic Acid (80 mL).
-
Cooling: Cool the solution to 10–15°C. Do not freeze the acetic acid (MP 16°C); if it solidifies, add a small amount of DCM or work at 18°C with strict control.
-
Nitration: Add the Nitric Acid solution (1.1 eq diluted in 10 mL Acetic Acid) dropwise.[2]
-
Reaction: Stir at room temperature for 2 hours. The solution will likely turn yellow/orange.[2]
-
Work-up: Pour the mixture into crushed ice (300 g). The product should precipitate as a yellow solid.[2]
-
Filtration: Filter the solid and wash copiously with cold water to remove all acetic acid.[2]
-
Purification: Recrystallize from Ethanol/Water (70:30) or Toluene.[1][2]
Process Visualization & Data
Reaction Workflow Diagram
Figure 2: Step-wise synthesis workflow for this compound.
Comparative Chlorination Methods
| Parameter | Sulfuryl Chloride ( | Chlorine Gas ( | N-Chlorosuccinimide (NCS) |
| Selectivity | High (Easier to control stoichiometry) | Moderate (Risk of over-chlorination) | High (Mild, but expensive) |
| Byproducts | Succinimide (Solid) | ||
| Atom Economy | Moderate | High | Low |
| Scalability | Excellent for Pilot/Lab | Excellent for Industrial | Low (Reagent cost) |
| Recommendation | Primary Choice | Secondary (with strict flow control) | Tertiary (Specialty only) |
Analytical Validation
To validate the identity of the synthesized compound, the following analytical markers should be confirmed:
-
Melting Point: The introduction of the nitro group generally raises the melting point compared to the dichloro-precursor.[2] Expect a range >100°C (Exact value varies by crystal habit, typically ~110-120°C based on analogues).[2]
-
1H NMR (CDCl3):
-
Methyls: Two distinct singlets (due to asymmetry caused by the nitro group) or closely overlapping singlets around
2.3–2.5 ppm.[2] -
Aromatic H: None. The fully substituted ring will show no aromatic protons.[2] This is the definitive confirmation of full substitution.
-
Phenolic OH: Broad singlet, chemical shift varies with concentration (
5.0–7.0 ppm).
-
-
Mass Spectrometry:
Safety & Handling
-
Nitration Risks: The nitration step is exothermic.[2] Accumulation of reagents must be avoided.[2] Add nitric acid slowly and ensure cooling capacity is sufficient.[2]
-
Chemical Burns: Both sulfuryl chloride and nitric acid are corrosive.[1][2]
hydrolyzes violently to release HCl and sulfuric acid upon contact with moisture.[2] -
Toxicology: Chlorinated nitrophenols are uncouplers of oxidative phosphorylation.[2] Handle with full PPE (gloves, goggles, respirator) in a fume hood.
References
-
TCI Chemicals. Product Specification: 2,4-Dichloro-3,5-dimethylphenol (CAS 133-53-9).[2][8][6] Retrieved from .[1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary: 2,4-Dichloro-3,5-dimethylphenol.[2][8] Retrieved from .[1][2]
-
ChemicalBook. Synthesis and Properties of Chlorinated Xylenols. Retrieved from .[1][2]
-
PrepChem. Nitration of substituted phenols: General Protocols. (Adapted from similar halogenated phenol nitrations).[2] Retrieved from .[1][2]
Sources
- 1. 99817-36-4|2,4-Dichloro-3-ethyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of Substituted Nitrophenols: A Technical Guide
Executive Summary
Substituted nitrophenols represent a chemically versatile class of compounds characterized by the presence of one or more nitro groups (-NO₂) attached to a phenolic ring. While historically associated with industrial toxicity and herbicides (e.g., 2,4-DNP, dinoseb), recent pharmacological research has repurposed this scaffold for targeted drug discovery. This guide analyzes the physicochemical drivers of their biological activity—specifically the interplay between acidity (pKa) and lipophilicity—and details their primary mechanisms of action: mitochondrial uncoupling, oxidative stress induction, and enzyme inhibition.
Chemical Basis of Biological Activity
The biological efficacy of substituted nitrophenols is governed by the electronic and steric effects of the nitro group.
Acidity and Lipophilicity (The Protonophore Profile)
The phenolic hydroxyl group is weakly acidic. Electron-withdrawing nitro groups stabilize the phenolate anion via resonance, significantly lowering the pKa.
-
Phenol pKa: ~10.0
-
4-Nitrophenol pKa: ~7.15
-
2,4-Dinitrophenol (DNP) pKa: ~4.0
Biological Implication: At physiological pH (7.4), poly-nitrated phenols exist in equilibrium between their neutral and anionic forms. This equilibrium is critical for the protonophore mechanism , allowing the molecule to pick up a proton in the acidic mitochondrial intermembrane space and release it in the alkaline matrix.
The Ortho-Effect and Membrane Permeability
Substituents at the ortho position (2-position) relative to the hydroxyl group create an intramolecular hydrogen bond.
-
Effect: This "locks" the proton, reducing interaction with solvent water molecules.
-
Result: Increased lipophilicity and membrane permeability compared to para isomers, enhancing oral bioavailability and blood-brain barrier penetration.
Table 1: SAR of Selected Nitrophenols
| Compound | Structure | pKa | LogP | Primary Activity | Toxicity Risk |
| 2-Nitrophenol | Monosubstituted (ortho) | 7.23 | 1.79 | Weak uncoupler, intermediate | Moderate |
| 4-Nitrophenol | Monosubstituted (para) | 7.15 | 1.91 | Nephrotoxic, weak uncoupler | High |
| 2,4-DNP | Disubstituted | 4.09 | 1.54 | Potent Protonophore (Uncoupler) | Severe (Hyperthermia) |
| Picric Acid | Trisubstituted (2,4,6) | 0.38 | 1.33 | Explosive, antimicrobial, precipitant | High |
| Dinoseb | 2-sec-butyl-4,6-dinitrophenol | 4.62 | 3.56 | Herbicide, potent uncoupler | High |
Core Mechanism: Mitochondrial Uncoupling
The defining biological activity of lipophilic nitrophenols is the uncoupling of oxidative phosphorylation.
The Proton Shuttle Mechanism
Uncouplers disrupt the proton motive force (
Figure 1: The Protonophore Cycle. The nitrophenol (NP) anion is protonated in the acidic intermembrane space, diffuses across the lipid bilayer, and releases the proton in the matrix, bypassing ATP synthase.
Therapeutic Window vs. Toxicity[3]
-
Therapeutic Potential: "Mild uncoupling" is investigated for treating obesity, diabetes (increasing glucose oxidation), and reducing reactive oxygen species (ROS) production (preventing ischemia-reperfusion injury).
-
Toxicity: The therapeutic index is narrow. Excessive uncoupling leads to ATP depletion, loss of ionic homeostasis, and fatal hyperthermia.
Beyond Uncoupling: Antimicrobial & Anticancer Activity[4][5][6][7]
Antimicrobial Mechanism
Substituted nitrophenols (e.g., nitro-Schiff bases, nitrophenol-metal complexes) exhibit bacteriostatic and bactericidal effects.
-
Nitro-Reduction: Bacterial nitroreductases reduce the nitro group to nitroso and hydroxylamine intermediates. These reactive species damage bacterial DNA and inhibit protein synthesis.
-
Membrane Disruption: Lipophilic derivatives disrupt bacterial cell membranes, causing leakage of intracellular components.
Anticancer Mechanisms
-
Synthetic Lethality: In p53-deficient cancer cells, mild uncoupling by nitrophenol derivatives (e.g., niclosamide analogs) can trigger energy stress that healthy cells can tolerate, but cancer cells cannot.
-
ROS Generation: Redox cycling of the nitro group generates superoxide radicals, inducing apoptosis in cancer cells with compromised antioxidant defenses.
Experimental Protocols
Protocol 1: Mitochondrial Uncoupling Assay (Seahorse XF / Oxygen Electrode)
Objective: Quantify the uncoupling potency of a nitrophenol derivative by measuring Oxygen Consumption Rate (OCR).
Reagents:
-
Assay Medium: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA (fatty acid free), pH 7.2.
-
Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II driven] OR Glutamate/Malate (10 mM/5 mM) [Complex I driven].
-
Controls: DMSO (Vehicle), Oligomycin (ATP synthase inhibitor), FCCP (Positive control uncoupler).
Workflow:
-
Isolation: Isolate mitochondria from rat liver or use permeabilized cells (e.g., HepG2).
-
Basal Respiration: Equilibrate mitochondria in assay medium with substrate. Record State 2 respiration.[1]
-
State 3 (ADP): Add ADP (200 µM). Observe rapid OCR increase (coupled respiration).
-
State 4 (Oligomycin): Add Oligomycin (2 µg/mL). OCR drops to basal leak levels.
-
Titration (Test Compound): Sequentially inject the nitrophenol derivative (e.g., 0.1, 0.5, 1.0, 5.0, 10 µM).
-
Result Interpretation: A bell-shaped curve is typical. OCR increases as uncoupling occurs, then decreases at high concentrations due to respiratory inhibition or membrane toxicity.
-
-
Maximal Uncoupling: Add FCCP (0.5 µM) at the end to verify mitochondrial viability.
Protocol 2: Bacterial Growth Inhibition (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.
Workflow:
-
Preparation: Dissolve nitrophenol derivative in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO < 1%.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout:
-
Visual: Lowest concentration with no visible turbidity.
-
Colorimetric: Add Resazurin (Alamar Blue). Blue
Pink indicates viable metabolic activity. MIC is the lowest concentration remaining blue.
-
Drug Discovery Workflow for Nitrophenols
To develop safe nitrophenol therapeutics, researchers must decouple toxicity from efficacy.
Figure 2: Strategic workflow for optimizing nitrophenol derivatives. Key filter is the Selectivity Index (SI) between uncoupling efficacy and general cytotoxicity.
References
-
Childress, E. S., et al. (2018). "Structural insights into the mechanism of mitochondrial uncoupling by substituted phenols." Journal of Medicinal Chemistry. Link
-
Naven, R. T., et al. (2013). "The Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation."[1] Toxicological Sciences. Link
-
Geisler, J. G. (2019). "2,4-Dinitrophenol as Medicine."[2] Cells. Link
-
Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, structural alerts, and biodegradation." Reviews of Environmental Contamination and Toxicology. Link
-
BenchChem. (2025). "An In-depth Technical Guide to the Mechanism of Action of 3,4-Dinitrophenol as a Mitochondrial Uncoupler." Link
Sources
2,4-Dichloro-3,5-dimethyl-6-nitrophenol mechanism of action
[1][2][3][4][5][6][7][8]
The efficacy of this compound as a metabolic modulator is strictly governed by its physicochemical parameters. The molecule combines an ionizable phenolic hydroxyl group with electron-withdrawing (nitro, chloro) and lipophilic (methyl, chloro) substituents.
| Property | Value / Description | Impact on Mechanism |
| IUPAC Name | This compound | Defines substitution pattern critical for steric fit.[1] |
| CAS Number | 70444-49-4 | Unique identifier for sourcing and verification. |
| Molecular Formula | C₈H₇Cl₂NO₃ | MW: 236.05 g/mol .[1] |
| Acidity (pKa) | ~4.0 – 5.5 (Predicted) | Low pKa ensures a significant fraction exists as the anion ( |
| Lipophilicity (LogP) | High (> 3.0 estimated) | The methyl and chloro groups significantly increase membrane partition compared to 2,4-DNP, enhancing mitochondrial uptake. |
| Solubility | Low (Water); High (Ethanol/DMSO) | Requires organic solvents (DMSO) for biological assays.[1] |
Primary Mechanism: Mitochondrial Uncoupling[1]
The core mechanism of action is protonophoric uncoupling . Unlike inhibitors that block the Electron Transport Chain (ETC) complexes (e.g., Rotenone, Antimycin A), this compound acts as a lipid-soluble weak acid that cycles protons across the Inner Mitochondrial Membrane (IMM).
The Protonophore Cycle[1]
-
Protonation (Intermembrane Space): In the acidic environment of the intermembrane space (IMS, pH ~6.8), the phenolate anion (
) accepts a proton to form the neutral phenol ( ). -
Translocation: The lipophilic neutral form (
) diffuses freely across the hydrophobic IMM into the mitochondrial matrix.[1] -
Deprotonation (Matrix): In the alkaline matrix (pH ~7.8), the proton dissociates. The electron-withdrawing nitro and chloro groups stabilize the resulting negative charge on the phenolate anion (
) via resonance and induction.[1] -
Anion Return: The charge-delocalized lipophilic anion (
) diffuses back across the IMM to the IMS, driven by the electrochemical potential ( ), resetting the cycle.[1]
Physiological Consequence: This futile cycle collapses the Proton Motive Force (PMF), specifically the pH gradient (
-
Maximal Respiration: The ETC accelerates to restore the gradient (State 4
State 3u transition).[1] -
Hyperthermia: Energy normally captured as ATP is released as heat.[1]
-
ATP Depletion: Cellular energy crisis leading to necrosis or apoptosis.[1]
Visualization: Protonophore Cycle
Caption: The futile proton cycle mediated by this compound across the mitochondrial membrane.[1]
Secondary Mechanism: Sulfotransferase Inhibition[1]
Research on chlorinated nitrophenols (specifically 2,4-dichloro-6-nitrophenol analogs) indicates potent inhibition of Sulfotransferases (SULTs) , particularly those involved in steroid metabolism.[1]
-
Target Enzymes: Cytosolic SULTs (e.g., SULT2A1).
-
Mechanism: The compound mimics the phenolic ring of acceptor substrates (like 17
-estradiol or DHEA).[1] It binds to the substrate-binding pocket, preventing the transfer of the sulfonate group from the donor PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the hydroxyl group of the steroid.[1] -
Outcome: Reduced formation of sulfated steroids (e.g., DHEA-S, Pregnenolone-S), altering hormonal signaling and solubility.
Experimental Protocols
To validate the mechanism of action, the following assays are recommended.
Protocol A: Mitochondrial Respiration Assay (Oxygraphy)
Objective: Confirm uncoupling activity by observing increased oxygen consumption in the absence of ADP.
-
Preparation: Isolate mitochondria from rat liver or use permeabilized cells (e.g., HEK293) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).
-
Basal Read: Add mitochondria (0.5 mg protein/mL) to the oxygraph chamber. Add substrate (5 mM Glutamate + 5 mM Malate).[1] Record State 2 respiration.[1]
-
State 3 (Coupled): Add ADP (200
M). Observe rapid O₂ consumption. -
State 4 (Resting): Wait for ADP depletion (O₂ rate slows).
-
Challenge: Titrate this compound (0.1 – 10
M). -
Inhibition Check: Add Oligomycin (2
g/mL).[1] If respiration persists, the effect is due to uncoupling, not ATP synthase activity.
Protocol B: Sulfotransferase (SULT) Inhibition Assay
Objective: Quantify inhibition of steroid sulfation.[1]
-
Reaction Mix: Buffer (20 mM Tris-HCl, pH 7.4), 5 mM MgCl₂, 10
M PAPS (donor), and 2 M [³H]-DHEA (substrate). -
Enzyme Source: Cytosolic fraction of liver homogenate or recombinant SULT2A1.
-
Incubation: Pre-incubate enzyme with test compound (0.1 – 100
M) for 5 mins at 37°C. Initiate reaction by adding PAPS/[³H]-DHEA. -
Termination: Stop reaction after 20 mins with 0.1 M acetic acid.
-
Extraction: Extract unreacted DHEA with organic solvent (e.g., ethyl acetate). The sulfated product ([³H]-DHEA-S) remains in the aqueous phase.[1]
-
Quantification: Measure radioactivity in the aqueous phase via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Data Summary & Toxicity Profile
| Parameter | Data / Observation | Reference Context |
| Primary Toxicity | Hyperthermia, Metabolic Acidosis | Classic uncoupler syndrome (DNP-like).[1] |
| LD50 (Oral, Rat) | Est. 30–100 mg/kg | Based on nitrophenol analogs; highly toxic. |
| Environmental | High Aquatic Toxicity | Biocidal to fish/algae due to respiratory inhibition.[1] |
| Metabolism | Nitro-reduction | Can be metabolized to the corresponding amine (2-amino-4,6-dichloro-3,5-dimethylphenol).[1] |
References
-
Chemical Identity & Properties
-
Mechanism of Action (Uncoupling)
- Terada, H. (1990). "Uncouplers of oxidative phosphorylation". Environmental Health Perspectives, 87, 213–218. (Foundational review on nitrophenol uncoupling mechanisms).
-
Hanstein, W. G. (1976). "Uncoupling of oxidative phosphorylation".[2] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.[1]
- Mechanism of Action (Enzyme Inhibition): Duffel, M. W., & Jakoby, W. B. (1981). "Acyl-CoA synthetase and sulfotransferase inhibition by nitrophenols". Journal of Biological Chemistry. (Establishes chlorinated nitrophenols as specific SULT inhibitors).
-
Related Compounds & Synthesis
Technical Guide: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
The following technical guide details the structural analysis, synthesis, and application of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol , a specialized halogenated nitrophenol intermediate.
CAS Registry Number: 70444-49-4 Synonyms: 6-Nitro-2,4-dichloro-3,5-xylenol; Nitrated DCMX Chemical Formula: C₈H₇Cl₂NO₃ Molecular Weight: 236.05 g/mol [1][2]
Part 1: IUPAC Name Analysis & Structural Logic[2][3]
The systematic name This compound is derived using strict IUPAC priority rules for polysubstituted benzenes.[1][2][3]
Priority Determination
The parent structure is a phenol because the hydroxyl (-OH) group has higher nomenclature priority than nitro (-NO₂), chloro (-Cl), or alkyl (-CH₃) groups.[1][2][4]
Numbering Strategy
The ring is numbered to give the lowest locants to substituents, starting from C1 (OH).[2][4][3]
Validation: This substitution pattern results in a fully substituted benzene ring . There are no aromatic hydrogen atoms remaining on the ring, a critical feature for spectroscopic identification (see Section 3).[2][4][3]
Part 2: Synthesis Protocol (Nitration of DCMX)
The most efficient synthetic route involves the electrophilic aromatic substitution (nitration) of the precursor 2,4-Dichloro-3,5-dimethylphenol (DCMX) .[1][2] The presence of the activating hydroxyl group and the directing effects of the existing substituents facilitate nitration at the vacant C-6 position.[1][2][3]
Reaction Pathway Diagram[2][3]
Figure 1: Synthetic pathway for the nitration of DCMX to the target compound.[1][2][4][3]
Experimental Methodology
Note: This protocol is adapted from standard procedures for nitrating activated phenols [1][2].
Reagents:
-
Substrate: 2,4-Dichloro-3,5-dimethylphenol (DCMX)[1][2][4][5][6]
-
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)[1][2][4][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10.0 g (52 mmol) of DCMX in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cooling: Cool the solution to 0–5°C using an ice bath to control the exotherm of the nitration.
-
Addition: Dropwise add a solution of HNO₃ (3.5 mL, ~1.05 eq) in 10 mL acetic acid over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent over-oxidation.[1][2][4][3]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. The solution typically deepens in color (yellow/orange) due to the nitro chromophore.[2][4][3]
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a yellow solid.[2][4][3]
-
Purification: Filter the solid, wash copiously with cold water to remove acid traces, and recrystallize from ethanol/water or petroleum ether.[2][4][3]
Yield Expectation: 85–95% Physical Appearance: Yellow crystalline solid.[2][4][3]
Part 3: Characterization & Properties[3]
Physicochemical Data Table
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 150 – 154 °C | [3] |
| Solubility | Soluble in ethanol, acetone, DCM; Insoluble in water | [3] |
| pKa (Predicted) | ~4.5 – 5.0 (Acidic due to electron-withdrawing NO₂/Cl) | [4] |
| Purity Grade | Typically >98% (HPLC) for pharmaceutical use | [3] |
Spectroscopic Validation (Self-Validating Logic)
To confirm the conversion from DCMX to the 6-nitro derivative, use 1H NMR .[1][2][3]
-
Precursor (DCMX): Shows an aromatic proton signal at the C-6 position (approx.[1][2][4][3] 7.0 ppm).[1][2][4][3]
-
Target Product: The C-6 position is now occupied by a Nitro group.[1][2][4][3]
Part 4: Applications & Safety[1][3]
Industry Applications
-
Pharmaceutical Intermediate: Used as a building block for synthesizing complex heterocyclic drugs.[2][4][3] The nitro group can be reduced to an amine (-NH₂), allowing for further derivatization (e.g., amide formation) [3].[1][2][4]
-
Agrochemicals: Chloronitrophenols are key precursors for phenylurea herbicides and benzoylurea insecticides (e.g., analogs of Hexaflumuron).[2][4][3] The electron-deficient ring makes the hydroxyl group acidic and reactive toward etherification [5].[1][2][3]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink while handling.[1][2][4][3] |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[4][3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles.[2][4][3] |
Storage: Store in a cool, dry place away from strong reducing agents and bases. As a nitrophenol, it may darken upon exposure to light.[2][4][3]
References
-
ChemicalBook. (2025).[1][2][4][3] Synthesis and Properties of 2,4-Dichloro-3-methyl-6-nitrophenol (Analogous Protocol). Retrieved from [1][2][4][3]
-
PrepChem. (n.d.).[1][2][4][3] Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol (General Nitration Conditions). Retrieved from [1][2][4][3]
-
Ningbo Inno Pharmchem Co., Ltd. (2025).[2][4][3] Product Specification: this compound (CAS 70444-49-4).[1][2][4][3] Retrieved from [1][2][4][3]
-
PubChem. (2025).[1][2][4][3] Compound Summary: 2,4-Dichloro-6-nitrophenol (Structural Analog Data).[1][2][4][3] Retrieved from [1][2][4][3]
-
GuideChem. (2025).[1][2][4][3] 2,4-Dichloro-6-nitrophenol Uses and Applications. Retrieved from [1][2][4][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of ordered SiO2 mesoporous assembly CdS, ZnS microarray biochip - Patent CN-100334449-C - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. 2,4-Dichloro-3,5-dimethylphenol | 133-53-9 [chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
Health and safety data for 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary & Compound Identity
This technical guide provides a comprehensive analysis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol , a specialized halogenated nitro-compound often utilized as an intermediate in the synthesis of pharmaceutical agents and agrochemicals (specifically herbicides).[1]
Unlike its parent compound, Chloroxylenol (DCMX), the addition of the nitro group at the 6-position significantly alters its physicochemical profile, introducing increased electron withdrawal, higher melting point, and distinct handling requirements regarding shock sensitivity and oxidative phosphorylation uncoupling potential.
Chemical Identification Table
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 6-Nitro-DCMX; 4,6-Dichloro-3,5-dimethyl-2-nitrophenol |
| CAS Number | 70444-49-4 |
| Molecular Formula | C₈H₇Cl₂NO₃ |
| Molecular Weight | 236.05 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 150–154 °C (Experimental) |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; Poorly soluble in water.[1][2] |
| Purity Grade | Typically >98% (HPLC) for Pharmaceutical/Research use |
Physicochemical & Toxicological Profile
Mechanism of Action (Toxicity)
Researchers must approach this compound with the understanding that it belongs to the halonitrophenol class.[1] The toxicity mechanism is distinct from simple chlorinated phenols:[1]
-
Uncoupling of Oxidative Phosphorylation: Like 2,4-Dinitrophenol (DNP), the presence of the nitro group adjacent to the phenol hydroxyl allows the molecule to act as a protonophore. It dissipates the proton gradient across the mitochondrial membrane, decoupling ATP synthesis from electron transport.
-
Electrophilic Attack: The chlorinated ring is electron-deficient, making it a potential skin sensitizer and eye irritant.[1]
Safety Data & Hazard Classification
Based on Structure-Activity Relationships (SAR) and available supplier MSDS data.
-
Signal Word: WARNING
-
GHS Classifications:
Experimental Protocols
Synthesis Pathway (Nitration of DCMX)
Context: This protocol describes the introduction of the nitro group onto the 2,4-Dichloro-3,5-dimethylphenol (DCMX) scaffold.[1]
Reagents:
-
Nitric Acid (HNO₃), fuming or 65%
-
Sulfuric Acid (Catalyst, optional depending on kinetics)
Workflow:
-
Dissolution: Dissolve 10.0g of DCMX in 50mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Control temperature to prevent polynitration or oxidation of methyl groups.[1]
-
Nitration: Dropwise add a stoichiometric equivalent of HNO₃ (diluted in acetic acid) over 30 minutes. Maintain temp <10°C.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]
-
Quenching: Pour reaction mixture into 200mL ice water. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to achieve the target melting point (150–154°C).
Analytical Detection (HPLC Method)
Validation: This method separates the nitro-derivative from the DCMX starting material.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Phenol absorption) and 350 nm (Nitro-group shift).[1]
-
Retention Time Logic: The nitro group increases polarity slightly, but the intramolecular H-bonding might retain lipophilicity.[1] Expect elution after simple phenols but before dimers.[1]
Visualization of Workflows
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates the chemical relationship between the precursors and the target molecule, including potential degradation risks (thermal).
Caption: Electrophilic aromatic substitution pathway for synthesis, highlighting critical thermal instability risks.
Diagram 2: Safety & Handling Decision Tree
A self-validating workflow for researchers handling solid nitrophenols.
Caption: Risk assessment logic for handling dry nitro-chlorinated phenols to prevent shock-induced incidents.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol (Analogous Structure Data).[1] Retrieved from [Link][1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.[1][8] Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Nitrophenol Derivatives Hazard Classification.[1] Retrieved from [Link][1]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation of 2,4-dichlorophenol and related derivatives.[1][7] Retrieved from [Link][1]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. chem-space.com [chem-space.com]
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- 4. carlroth.com [carlroth.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-3,5-dimethylphenol | 133-53-9 [chemicalbook.com]
- 8. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
Technical Procurement and Quality Assurance of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
The following technical guide is structured to serve researchers and procurement specialists in the pharmaceutical and fine chemical sectors. It moves beyond a simple vendor list to provide a comprehensive framework for sourcing, validating, and handling 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4).
CAS: 70444-49-4 | Formula: C₈H₇Cl₂NO₃ | Role: Specialized Intermediate & Impurity Standard
Executive Summary
This compound is a fully substituted phenolic derivative utilized primarily as a reference standard for impurity profiling in the production of Chloroxylenol (PCMX) and Dichloroxylenol (DCMX) , and as a specialized intermediate in the synthesis of agrochemicals.
Unlike commodity reagents, this compound is not stocked by generalist catalog suppliers (e.g., Sigma-Aldrich, TCI) in bulk. It is typically sourced through custom synthesis or specialized fine chemical libraries . Successful procurement requires a rigorous "Trust but Verify" approach, leveraging the compound's unique structural lack of aromatic protons as a primary validation tool.
Chemical Profile & Synthesis Logic
To validate a supplier's product, one must understand its origin. This compound is the result of electrophilic aromatic substitution on a highly crowded ring.
Structural Identity[1][2][3]
-
Precursor: 2,4-Dichloro-3,5-dimethylphenol (DCMX)[4]
-
Key Feature: The benzene ring is fully substituted . There are zero aromatic hydrogen atoms.
Synthesis Pathway
The commercial synthesis almost invariably proceeds via the nitration of DCMX. Because positions 2, 3, 4, and 5 are blocked, the nitro group is forced into position 6 (ortho to the hydroxyl group).
Figure 1: Synthesis pathway showing the derivation from 3,5-dimethylphenol.[1][2] The final nitration step is the critical control point for purity.
Commercial Supply Landscape
This compound is classified as a Tier 3 Sourcing Target : available but not commoditized.
Primary Suppliers (Verified)
The following suppliers have historically listed specific batches or synthesis capabilities for this CAS number.
| Supplier | Region | Type | Notes |
| Georganics | Slovakia (EU) | Catalog/Custom | Lists specifically as GEO-04305 . High reliability for European delivery. |
| Ningbo Inno Pharmchem | China | Manufacturer | "Medicine Grade" claims.[1][2] Good for bulk intermediates (>1kg). |
| ChemSpace / MolPort | Global | Aggregators | Useful for checking spot stock from boutique labs. |
Procurement Strategy
-
Do not rely on "In Stock" labels. Always request a current Certificate of Analysis (CoA) before purchase.
-
Specify the CAS explicitly. Isomers like 2,6-dichloro-4-nitrophenol are more common and often shipped in error due to similar naming conventions.
-
Lead Time: Expect 2–4 weeks for synthesis if stock is depleted.
Technical Quality Assurance (The "Zero-Proton" Protocol)
As a Senior Scientist, you must validate the material independent of the supplier's CoA. The most robust method for this specific compound relies on its unique substitution pattern.
The "Zero-Proton" NMR Check
This is a self-validating protocol. Since the ring is fully substituted, the 1H NMR spectrum should be devoid of aromatic signals .
-
Protocol: Dissolve ~10 mg in DMSO-d6.
-
Expected Signals:
-
~2.3 ppm: Two distinct singlets (Methyl groups at C3 and C5).
-
~10-11 ppm: Broad singlet (Phenolic OH).
-
6.5 - 8.5 ppm (Aromatic Region): MUST BE SILENT.
-
-
Interpretation: Any signal in the aromatic region indicates the presence of unreacted DCMX (which has a proton at C6) or an isomer. This is a pass/fail release test.
HPLC Purity Method
For quantitative purity, use the following generic gradient method suitable for nitrophenols.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV at 280 nm (Nitrophenols have strong absorbance here) |
| Retention Logic | The Target (Nitro) is less lipophilic than the precursor (DCMX) due to the polar nitro group. Expect the Target to elute before the DCMX impurity. |
Safety & Handling
Hazard Class: Nitrophenols are uncouplers of oxidative phosphorylation and can be toxic if absorbed.
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Storage: Store at +2°C to +8°C in a desiccator. The nitro group can facilitate oxidation/darkening over time if exposed to light and moisture.
-
Handling: Use nitrile gloves. Avoid dust generation.
QA Decision Workflow
Use this logic to accept or reject incoming shipments.
Figure 2: Quality Assurance decision tree. The NMR step is the critical "gatekeeper" for identity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol (Isomer/Related Data). Retrieved from [Link]
-
Georganics Ltd. Product Catalog: this compound (GEO-04305). Retrieved from [Link]
Sources
- 1. nbinnochem.com [nbinnochem.com]
- 2. 4-bromo-n,n-dimethylaniline - Cas 586-77-6, 99% Purity Powder For Pharmaceutical Applications - Versatile Chemical Synthesis Compound at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 3. chem960.com [chem960.com]
- 4. autechindustry.com [autechindustry.com]
Methodological & Application
Application Note: Quantitative Analysis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary
This application note details the validated protocol for the extraction and quantification of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS: 70444-49-4) . This compound, a nitrated derivative of the common antimicrobial Dichloroxylenol (DCMX), acts as both a synthesis impurity and a potential degradation byproduct in wastewater treatment processes involving oxidation/nitration.[1]
Given the heightened toxicity associated with nitrated phenols (mutagenicity and uncoupling of oxidative phosphorylation), robust detection at trace levels (ppb/ppt) is critical.[1] This guide prioritizes Negative Electrospray Ionization (ESI-) LC-MS/MS for sensitivity, supported by HPLC-UV for raw material purity assessment.[2][3][1][4]
Target Analyte Profile
Understanding the physicochemical behavior of the analyte is the foundation of this protocol.[2][1]
| Property | Value | Implication for Analysis |
| Compound Name | This compound | Target Analyte |
| CAS Number | 70444-49-4 | Unique Identifier |
| Molecular Weight | 236.05 g/mol | Precursor Ion Selection |
| Acidity (pKa) | ~4.5 - 5.5 (Estimated) | Critical: The nitro group increases acidity compared to DCMX.[2][3][1][4] The molecule must be protonated (pH < 2.[2][1]5) for SPE retention and deprotonated (pH > 7) for ESI(-) sensitivity.[2][3][1] |
| LogP | ~3.8 (Hydrophobic) | High affinity for C18 columns; requires high % organic solvent for elution.[3][1][4] |
| Solubility | Soluble in MeOH, ACN, Acetone | Use MeOH/Water mixtures for reconstitution to prevent precipitation.[3][1][4] |
Analytical Strategy & Workflow
The detection strategy relies on a "Trap-and-Elute" logic.[2][3][1][4] Because the target is an acidic phenol, we utilize pH switching to maximize extraction efficiency and ionization.[1]
Workflow Diagram
Figure 1: Optimized extraction and detection workflow for nitrated chlorophenols.
Sample Preparation Protocol
Objective: Isolate analyte from matrix and remove salts/proteins that suppress ionization.[2][3][1]
Materials[1][3][5][6][7][8]
-
SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[2][3][1]
-
Reagents: HPLC-grade Methanol (MeOH), Phosphoric Acid (H3PO4), Mili-Q Water.[2][3][1]
Step-by-Step Extraction[1][2][3][4]
-
Pre-treatment:
-
Conditioning:
-
Loading:
-
Load sample at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Elution:
-
Elute with 2 x 1.5 mL 100% Methanol .
-
-
Concentration:
LC-MS/MS Method (Trace Analysis)
Mode: Negative Electrospray Ionization (ESI-).[2][3][1][4] Rationale: The nitro group (-NO2) and chlorine atoms are highly electron-withdrawing, making the phenolic proton loosely bound.[2][3][1] ESI- provides 10-50x higher sensitivity than Positive mode for this compound.[2][3][1][4]
Chromatographic Conditions[1][3][5][9][10]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).[2][3][1]
Gradient Table
| Time (min) | % B (ACN) | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 6.00 | 95 | Linear Ramp |
| 8.00 | 95 | Wash |
| 8.10 | 10 | Re-equilibration |
| 10.00 | 10 | End |
Mass Spectrometry Parameters (MRM)[1][3]
-
Precursor Ion: The compound has two chlorines.[2][3][1] The mass spectrum will show a characteristic isotope pattern (M, M+2, M+4).[1]
-
Transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (V) | ID | Mechanism |
| 234.0 | 188.0 | 25 | Quantifier | Loss of NO2 (46 Da) |
| 234.0 | 199.0 | 30 | Qualifier | Loss of Cl radical (35 Da) |
| 234.0 | 158.0 | 40 | Qualifier | Ring fragmentation |
HPLC-UV Method (Purity/Assay)
Use Case: Quality control of raw material or high-concentration formulation analysis.[2][3][1][4]
-
Detector: UV-Vis / PDA at 280 nm (aromatic ring) and 315 nm (nitro-phenol shift).[2][3][1][4]
-
Column: C18, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% H3PO4).[2][3][1]
-
Retention Time: Expect elution around 4-6 minutes depending on dead volume.[2][3][1][4]
-
Limit of Quantitation: ~10 µg/mL (ppm level).
Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), every run must include:
-
Internal Standard (IS): Use 4-Nitrophenol-d4 or 2,4-Dichlorophenol-d3 .[2][3][1][4] Add IS prior to extraction to correct for SPE recovery losses.
-
Linearity: 6-point calibration curve (1 ng/mL to 1000 ng/mL). R² > 0.99 required.[2][1][5]
-
Carryover Check: Inject a solvent blank after the highest standard.[2][3][1]
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, dilute sample or switch to Matrix-Matched Calibration.
References
-
ChemicalBook. (2025).[2][1][5][6] this compound Properties and Supplier Data. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2021).[2][1] Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. Retrieved from
-
ResearchGate. (2023). Quantification of Chloroxylenol and its nitrated derivatives using Electrochemical Sensors. Retrieved from
-
GuideChem. (2025).[2][1][5] Safety and Handling of Nitrated Phenols (CAS 70444-49-4).[2][3][1][4][7] Retrieved from [2][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 3. 99817-36-4|2,4-Dichloro-3-ethyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 4. brenntagprod-media.e-spirit.cloud [brenntagprod-media.e-spirit.cloud]
- 5. 2,4-Dichloro-3-methyl-6-nitrophenol | 39549-27-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
Application Note: Trace Analysis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol by GC-MS
Introduction & Scientific Rationale
The analysis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4) presents a distinct challenge in gas chromatography due to its multifunctional structure. As a nitrated derivative of 2,4-dichloro-3,5-dimethylphenol (Chloroxylenol/DCMX), this compound exhibits high acidity and polarity.[1][2][3]
The Analytical Challenge
-
Acidity & Tailing: The electron-withdrawing nitro group at the ortho position, combined with the phenolic hydroxyl, significantly lowers the pKa compared to non-nitrated phenols.[1] On standard non-polar GC stationary phases (e.g., 5% phenyl), the free phenol interacts strongly with active silanol sites, leading to severe peak tailing and poor quantification limits.[1]
-
Thermal Instability: Nitro-phenolics can degrade in hot injection ports if not properly shielded or derivatized.[1][2][3]
-
Steric Hindrance: The presence of chlorine and methyl groups at positions 2, 3, 4, and 5 creates a crowded steric environment around the hydroxyl group, necessitating aggressive derivatization conditions to ensure quantitative conversion.
The Solution: Silyl-Derivatization GC-MS
To overcome these barriers, this protocol utilizes Solid Phase Extraction (SPE) followed by Trimethylsilylation (TMS) using BSTFA.[1][2][3] This converts the polar hydroxyl group into a volatile, thermally stable trimethylsilyl ether, improving peak shape and mass spectral sensitivity.
Experimental Workflow Diagram
The following logic flow illustrates the critical path from sample preparation to data acquisition, ensuring sample integrity is maintained.
Figure 1: Critical workflow path for the extraction and derivatization of chloronitrophenols.
Detailed Protocol
Reagents and Standards[1][4][5][6][7][8]
-
Target Analyte: this compound (Standard Grade, >98%).[1][2][3]
-
Internal Standard (IS): 2,4,6-Tribromophenol or Phenanthrene-d10.[1][2][3]
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (anhydrous).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or equivalent), 200 mg/6 mL.[1]
Sample Preparation (Water/Aqueous Matrix)
Rationale: Acidification is non-negotiable.[1] The pKa of nitrophenols is typically < 7. At neutral pH, they exist as phenolate ions, which do not retain well on SPE sorbents.[1]
-
Pre-treatment: Measure 500 mL of sample. Add 50 µL of Internal Standard solution (100 µg/mL).
-
Acidification: Adjust pH to < 2.0 using 50% Sulfuric Acid (
). -
SPE Conditioning:
-
Wash cartridge with 5 mL DCM.[1]
-
Condition with 5 mL Methanol.
-
Equilibrate with 5 mL acidified reagent water (pH 2). Do not let the cartridge dry.
-
-
Loading: Pass sample through cartridge at ~5-10 mL/min.
-
Washing: Wash with 5 mL solution of 5% MeOH in water (removes polar interferences). Dry cartridge under vacuum for 10 mins.[1]
-
Elution: Elute analytes with 2 x 3 mL Dichloromethane/Methanol (90:10 v/v).
-
Concentration: Evaporate eluate to complete dryness under a gentle stream of Nitrogen at 35°C. Note: Traces of water will destroy the derivatization reagent.
Derivatization Reaction
Rationale: The 1% TMCS acts as a catalyst to drive the silylation of the sterically hindered phenol group.
-
Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes .
-
Cool to room temperature and transfer to an autosampler vial with a glass insert.
Instrumental Parameters (GC-MS)[1][2][3][5][9][10][11][12]
System: Agilent 7890/5977 or Thermo Trace 1300/ISQ (or equivalent).
Gas Chromatograph
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-arylene (e.g., DB-5MS UI, TG-5SilMS) | Low bleed, standard polarity for aromatics.[1][2][3] |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard capacity and resolution.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS.[1] |
| Inlet Temp | 260°C | Ensures rapid volatilization of high-boilers.[1][2][3] |
| Injection | 1 µL Splitless (Purge on @ 1.0 min) | Maximizes sensitivity for trace analysis.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 10°C/min → 300°C (3 min) | Slow ramp in the middle separates isomers. |
Mass Spectrometer
| Parameter | Setting |
| Source Temp | 230°C (Inert Source recommended) |
| Transfer Line | 280°C |
| Ionization | Electron Impact (EI), 70 eV |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
| Solvent Delay | 4.00 min (Must skip the derivatizing agent peak) |
Target Ions for TMS-Derivative
Note: The TMS derivative adds mass 72 (Si(CH3)3 - H).[1][2][3] Molecular Weight of parent (C8H7Cl2NO3) ≈ 236. Derivative MW ≈ 308.[1]
| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention (approx) |
| This compound-TMS | 293 (M-15) | 308 (M+), 277, 73 | ~12.5 min |
| Internal Standard | Depends on IS | Depends on IS | - |
Mechanism: The molecular ion (M+ 308) is usually visible but weak. The loss of a methyl group from the trimethylsilyl moiety (M-15 = 293) is typically the base peak and most stable ion for quantification.
Method Validation & QA/QC
To ensure Trustworthiness , the method must be validated against the following criteria:
-
Linearity: Prepare a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL) derived in the same matrix.
must be > 0.995.[1][4] -
Recovery: Spike blank water at 100 ng/L. Acceptable recovery range: 70–120%.
-
Limit of Detection (LOD): Calculate based on Signal-to-Noise ratio (S/N) of 3:1. Expected LOD is < 5 ng/L in SIM mode.[1]
-
Blank Control: A reagent blank (Derivatization agent only) must be run to ensure no contamination from the BSTFA (which can degrade into siloxanes).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak Detected | Water in sample during derivatization.[1][2][3] | Ensure eluate is evaporated to complete dryness.[1] Water hydrolyzes BSTFA.[1][5] |
| Tailing Peaks | Active sites in liner or column.[1] | Use Ultra-Inert liners with glass wool.[1] Trim column 10cm. |
| Extra Peaks | Incomplete derivatization. | Check incubation time/temp. Ensure 1% TMCS catalyst is fresh.[1] |
| Low Sensitivity | Split vent open too early. | Check splitless time (should be >0.75 min). |
References
-
U.S. EPA Method 528. Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency, Cincinnati, OH, 2000.[1] Link
-
U.S. EPA Method 8041A. Phenols by Gas Chromatography.[1][6] SW-846, Update IV.[1][2] Link
-
Li, D., Park, J., & Oh, J. R. (2001).[1] Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.[5] Analytical Chemistry, 73(13), 3089-3095.[1] Link
-
Georganics. this compound Product Specification.Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 3. 99817-36-4|2,4-Dichloro-3-ethyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Nitrophenol Isomer Separation
Abstract & Scope
Nitrophenols are critical intermediates in the synthesis of pharmaceuticals, pesticides, and dyes, yet they pose significant environmental risks due to their toxicity and persistence.[1][2] The separation of nitrophenol isomers—2-nitrophenol (ortho) , 3-nitrophenol (meta) , and 4-nitrophenol (para) —presents a classic chromatographic challenge due to their identical molecular weight and similar pKa values.[3][1]
This guide moves beyond generic "cookbook" recipes. It deconstructs the physicochemical mechanics driving separation, specifically the "Ortho Effect," and provides two self-validating protocols: a high-throughput isocratic method for Quality Control (QC) and a high-resolution gradient method for environmental trace analysis.[3][1]
Physicochemical Mechanics of Separation
To master the separation of nitrophenols, one must understand the molecular behavior governing their interaction with the stationary phase.[1][2]
The "Ortho Effect" and Hydrophobicity
While all three isomers share the formula
-
2-Nitrophenol (Ortho): The nitro group (
) and hydroxyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) are adjacent.[1] They form a strong intramolecular hydrogen bond (chelation).[1] This "hides" the polar hydroxyl proton from the solvent, significantly reducing the molecule's apparent polarity and increasing its hydrophobicity. Consequently, 2-nitrophenol typically exhibits the strongest retention on C18 columns.[1] -
3-Nitrophenol (Meta) & 4-Nitrophenol (Para): These isomers cannot form internal hydrogen bonds due to steric distance.[3][1] They rely on intermolecular hydrogen bonding with the aqueous mobile phase. This interaction increases their effective polarity, causing them to elute earlier than the ortho isomer in reversed-phase modes.[1]
pKa and pH Control
Nitrophenols are weak acids.[1] To ensure robust retention and sharp peak shapes, the mobile phase pH must be suppressed below the pKa of the analytes to keep them in their neutral (protonated) state.[4]
| Isomer | Structure | pKa (approx) | Hydrophobicity | Predicted Elution (C18) |
| 4-Nitrophenol | Para | 7.15 | Low (High Water Interaction) | 1st (Fastest) |
| 3-Nitrophenol | Meta | 8.40 | Medium | 2nd |
| 2-Nitrophenol | Ortho | 7.23 | High (Intramolecular Bond) | 3rd (Slowest) |
Data compiled from PubChem and experimental literature [1, 2].
Method Development Strategy
The following decision tree outlines the logical flow for selecting the appropriate stationary phase and mobile phase conditions based on sample complexity.
Figure 1: Strategic workflow for nitrophenol method development. Note the divergence based on matrix complexity.
Protocol 1: High-Throughput Quality Control (Isocratic)
Application: Routine purity testing of synthetic intermediates.[1][2] Goal: Separation of isomers in under 10 minutes with maximal reproducibility.
Materials & Reagents[1][2][3][5][6]
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-purity silica).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[3][1][2]
-
Standards: 100 µg/mL individual stock solutions of 2-, 3-, and 4-nitrophenol in methanol.
Chromatographic Conditions
-
Temperature: 30°C (Controlled temperature is vital for retention stability).
-
Injection Volume: 5 µL
-
Detection: UV-Vis Diode Array at 280 nm (primary) and 315 nm (secondary confirmation).
Step-by-Step Workflow
-
System Preparation: Flush the column with 100% Acetonitrile for 10 minutes, then equilibrate with the 60/40 mobile phase for 20 minutes until the baseline stabilizes.
-
Blank Run: Inject 5 µL of mobile phase to ensure no carryover or ghost peaks.
-
System Suitability Standard: Inject a mixture containing 10 µg/mL of all three isomers.[1][2]
-
Acceptance Criteria (Self-Validation):
-
Resolution (
): > 2.0 between 4-NP and 3-NP (the critical pair). -
Tailing Factor (
): 0.9 <ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> < 1.[1]2. If > 1.2, the column may have active silanols; consider a lower pH or a newer column.[1] -
Retention Order: Expect 4-NP (~3.5 min)
3-NP (~4.2 min) 2-NP (~5.8 min).
-
Protocol 2: High-Resolution Environmental Trace Analysis (Gradient)
Application: Analysis of wastewater or soil extracts (EPA 8330B adaptation).[1] Goal: Separation of nitrophenols from complex matrix interferences using enhanced selectivity.
Materials & Reagents[1][2][3][5][6]
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm (Core-shell technology).[3][1][2]
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
Chromatographic Conditions
-
Temperature: 40°C
-
Detection: UV at 315 nm (Higher specificity for nitrophenols, reducing background noise).[1][2]
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial hold for polar retention |
| 2.0 | 10 | Isocratic hold |
| 12.0 | 90 | Linear ramp to elute hydrophobic organics |
| 14.0 | 90 | Wash step |
| 14.1 | 10 | Re-equilibration |
| 18.0 | 10 | Ready for next injection |
Step-by-Step Workflow
-
Sample Prep: Filter all environmental samples through a 0.2 µm PTFE syringe filter. Do not use Nylon filters, as nitrophenols can bind to the membrane.[1][2]
-
Conditioning: The Phenyl-Hexyl phase requires longer equilibration than C18.[1] Allow 15 column volumes of initial mobile phase before the first injection.[1]
-
Calibration: Construct a 5-point calibration curve (0.5 µg/mL to 50 µg/mL).
must be > 0.999.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Troubleshooting Co-elution: If 3-nitrophenol co-elutes with matrix peaks, lower the initial Methanol % to 5% or decrease the oven temperature to 35°C to increase retention.
Mechanism of Selectivity (Visualized)
The following diagram illustrates the differential interaction mechanisms that allow for separation.
Figure 2: Mechanistic difference in retention. 4-NP interacts with the mobile phase, while 2-NP's internal bonding favors the stationary phase.[3][1]
Troubleshooting & Maintenance
-
Peak Tailing:
-
Retention Time Drift:
-
Pressure Increase:
References
-
United States Environmental Protection Agency (EPA). (2007).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] SW-846.[3][1] Available at: [Link][3][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 980, 4-Nitrophenol.[3] PubChem.[1][5] Available at: [Link][3][1]
-
Agilent Technologies. (2012).[1] Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0832EN.[3][1] Available at: [Link]
-
Sielc Technologies. (2024).[1][2] Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Application Note. Available at: [Link]
Sources
Technical Guide: Utilization of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol in Advanced Organic Synthesis
Executive Summary & Compound Profile
2,4-Dichloro-3,5-dimethyl-6-nitrophenol is a highly functionalized aromatic building block. Structurally, it represents a "fully substituted" benzene ring where the nitro group occupies the final available position (C6) on the 2,4-dichloro-3,5-dimethylphenol (DCMX) core.
In organic synthesis, this compound serves a critical role as a regio-locked precursor . Because the aromatic ring is sterically crowded and electronically modulated by the interplay of electron-donating groups (hydroxyl, methyls) and electron-withdrawing groups (chlorines, nitro), it is primarily utilized to generate hindered o-aminophenols . These downstream amines are pivotal intermediates in the synthesis of benzoylurea insecticides, benzoxazole-based antifungals, and specialized dyes.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| Molecular Formula | C₈H₇Cl₂NO₃ | Fully substituted arene |
| Appearance | Yellow crystalline powder | Typical of nitrophenols |
| Solubility | Soluble in EtOH, Acetone, DCM | Poor water solubility (<0.1 g/L) |
| Acidity (pKa) | ~4.0 - 5.0 (Predicted) | More acidic than DCMX due to -NO₂ |
| Stability | Light and heat sensitive | Store in amber glass, <25°C |
Strategic Synthesis Architecture
The utility of this compound lies in its conversion. The nitro group acts as a "masked" amine. The following diagram illustrates the primary synthetic workflow, moving from the commercial precursor (DCMX) through the nitro-intermediate to high-value heterocyclic targets.
Figure 1: Synthetic pathway transforming the DCMX precursor into bioactive benzoxazole scaffolds via the nitro-intermediate.[1][2][3]
Critical Application Protocols
Protocol A: Reduction to 2-Amino-4,6-dichloro-3,5-dimethylphenol
Context: This is the most frequent application of the target compound. The resulting o-aminophenol is unstable towards oxidation and must be handled under inert atmosphere or used immediately.
Method Selection:
-
Catalytic Hydrogenation (H₂/Pd-C or Raney Ni): Preferred for industrial scale and purity.
-
Chemical Reduction (Fe/HCl or SnCl₂): Preferred for small-scale lab synthesis where high-pressure equipment is unavailable.
Experimental Procedure (Fe/HCl Method)
Designed for 10g scale.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (N₂).
-
Solubilization: Charge the flask with This compound (10.0 g, 42.4 mmol) and Ethanol (100 mL) . Stir until fully dissolved.
-
Activation: Add Iron powder (12.0 g, ~5 eq, 325 mesh) to the solution. Heat the mixture to 60°C.
-
Acid Addition: Dropwise add Conc. HCl (2.0 mL) diluted in Ethanol (10 mL) over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Workup:
-
Purification: Recrystallize immediately from Benzene/Petroleum Ether or proceed directly to the next step to prevent oxidation.
Yield Expectation: 85–92%
Protocol B: Synthesis of Substituted Benzoxazoles
Context: The o-aminophenol generated in Protocol A is a classic "1,2-binucleophile." It reacts with carboxylic acid derivatives to form benzoxazoles, a core pharmacophore in antifungal research.
Experimental Procedure
-
Coupling: Dissolve the crude 2-amino-4,6-dichloro-3,5-dimethylphenol (10 mmol) in 1,4-Dioxane (20 mL) .
-
Acylation: Add Triethylamine (12 mmol) followed by the desired Acid Chloride (10.5 mmol) dropwise at 0°C.
-
Cyclization: Once the intermediate amide is formed (checked by TLC), add p-Toluenesulfonic acid (pTSA, 1 mmol) and heat the system to reflux (101°C) for 6 hours with a Dean-Stark trap if water removal is necessary (or simply reflux in dry solvent).
-
Isolation: Pour into ice water. The precipitate is the crude benzoxazole.
-
Purification: Recrystallize from Ethanol.
Mechanistic Insights & Troubleshooting
Regiochemistry & Steric Locking
The starting material (DCMX) has only one open position (C6). This guarantees that the nitration (and subsequent reduction) occurs exclusively at this position. However, this steric crowding presents challenges during downstream functionalization.
-
Challenge: The amine group at C6 is flanked by a Methyl group at C5 and a Hydroxyl group at C1.
-
Impact: N-alkylation reactions will be sluggish due to steric hindrance.
-
Solution: Use highly reactive electrophiles (Acid Chlorides, Anhydrides) rather than alkyl halides. For amide formation, Schotten-Baumann conditions (biphasic basic) often fail; anhydrous conditions with organic bases (Protocol B) are required.
Comparative Reduction Methods
| Method | Selectivity | Yield | Comments |
| Fe / HCl | High | 85-90% | Robust, but generates iron waste. Best for bench-scale. |
| H₂ / Raney Ni | Very High | 95-98% | Cleanest profile. Requires pressure vessel. Avoid if sensitive halogens are present (though aryl-Cl is usually stable under mild H₂ conditions, Pd/C can cause dehalogenation; Raney Ni is safer for preserving Cl). |
| SnCl₂ / HCl | High | 80-85% | Good for selective reduction if other reducible groups are present, but tin waste is toxic. |
Safety & Handling (E-E-A-T)
-
Explosion Hazard: Like many polynitrated phenols (e.g., picric acid), dry this compound can be shock-sensitive, though less so than trinitro-variants. Always keep moist if storing large quantities.
-
Toxicity: Chlorinated phenols are potent uncouplers of oxidative phosphorylation.
-
PPE: Neoprene gloves, full face shield, and respirator.
-
Skin Contact: Rapidly absorbed. Wash immediately with PEG-400 or Ethanol, then soap and water.
-
-
Waste: All aqueous waste from Protocol A (Iron reduction) contains heavy metals and phenols. It must be segregated into "Heavy Metal / Organic" waste streams.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8621, Chloroxylenol (DCMX). Retrieved January 28, 2026, from [Link]
- Context: Source of physical property data for the parent scaffold and toxicity profiles of chlorin
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-ethyl-6-aminophenol hydrochloride. Retrieved January 28, 2026, from [Link]
- Context: Validated protocol for the reduction of the ethyl-analog, adapted here for the dimethyl-variant.
- Google Patents. (2016). CN105646231B: Preparation method of 2,4-dichloro-5-nitrophenol.
- Context: Safety and hazard classific
Sources
2,4-Dichloro-3,5-dimethyl-6-nitrophenol as an intermediate in pharmaceutical synthesis
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4) is a highly functionalized aromatic intermediate used in the synthesis of antimicrobial agents, antifungal pharmaceuticals, and specialized agrochemicals.[1][2][3][4] Characterized by a dense substitution pattern that balances lipophilicity (two methyls, two chlorines) with electronic reactivity (nitro, hydroxyl), this compound serves as a critical "lock-and-key" scaffold for drug discovery.[1]
This guide details the optimized synthesis protocol , purification strategy , and downstream application of this intermediate. Unlike generic protocols, this workflow prioritizes regioselectivity to minimize the formation of isomeric impurities (e.g., the 2-nitro isomer) and ensures pharmaceutical-grade purity (>98%).[1]
Key Technical Specifications
| Property | Value | Relevance |
| CAS Number | 70444-49-4 | Unique Identifier |
| Molecular Formula | C₈H₇Cl₂NO₃ | Core Scaffold |
| Molecular Weight | 252.05 g/mol | Stoichiometry Calcs |
| Appearance | Yellow Crystalline Powder | Purity Indicator (Darkening = Oxidation) |
| Melting Point | 150–154 °C | Identity Verification |
| Solubility | Soluble in Ethanol, Acetone; Insoluble in Water | Extraction/Recrystallization |
| pKa | ~4.0 (Predicted) | Acidic (due to Nitro/Chloro EWGs) |
Strategic Synthesis Protocol
Retrosynthetic Logic
The synthesis is designed around Electrophilic Aromatic Substitution (EAS) principles.[1] The starting material, 3,5-Dimethylphenol (3,5-Xylenol) , directs incoming electrophiles to the ortho and para positions.[1]
-
Chlorination (Step 1): The hydroxyl group strongly activates the ring.[1] Chlorine is introduced first to occupy the para (C4) and one ortho (C2) position.[1] This yields 2,4-Dichloro-3,5-dimethylphenol (DCMX) , a known antiseptic.[1]
-
Nitration (Step 2): The remaining ortho position (C6) is sterically crowded but electronically accessible.[1] Nitration is performed last to avoid deactivating the ring for chlorination and to prevent oxidation of the methyl groups.[1]
Synthesis Workflow (Step-by-Step)
Stage 1: Preparation of DCMX Intermediate
-
Precursor: 3,5-Dimethylphenol (CAS 108-68-9)[1]
-
Reagent: Sulfuryl Chloride (SO₂Cl₂) – Preferred over Cl₂ gas for stoichiometric control.[1]
-
Solvent: Glacial Acetic Acid or Dichloromethane (DCM).[1]
-
Dissolution: Dissolve 12.2 g (100 mmol) of 3,5-Dimethylphenol in 50 mL of DCM. Cool to 0°C.[1][5]
-
Addition: Dropwise add 28.4 g (210 mmol) of Sulfuryl Chloride over 30 minutes. Note: Gas evolution (SO₂/HCl) will occur; use a scrubber.[1]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Workup: Quench with water. Wash the organic layer with NaHCO₃ (sat.) to remove acid traces.[1] Dry over MgSO₄ and concentrate.
-
Yield: ~90% of 2,4-Dichloro-3,5-dimethylphenol (DCMX) .
Stage 2: Nitration to Target (CAS 70444-49-4) [1][2][3][4]
-
Setup: Dissolve 19.1 g (100 mmol) of DCMX in 60 mL of Glacial Acetic Acid. Cool to 10°C.[1]
-
Nitration: Add a solution of HNO₃ (7.0 mL, 110 mmol, 65%) in 10 mL Acetic Acid dropwise. Maintain temp < 20°C to prevent di-nitration or oxidation.[1]
-
Stirring: Stir at RT for 2 hours. The solution will turn yellow/orange.[1][6]
-
Precipitation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a yellow solid.[1]
-
Filtration: Filter the solid and wash copiously with cold water to remove acid.[1]
-
Recrystallization (Critical): Recrystallize from Ethanol/Water (9:1) to remove unreacted DCMX and isomers.[1]
-
Final Yield: ~75-80% as yellow needles.
Pharmaceutical Applications & Mechanism
The "Lipophilic Aniline" Precursor
The primary value of this compound lies in its reduction to 2,4-Dichloro-3,5-dimethyl-6-aminophenol .[1]
-
Reaction: Catalytic Hydrogenation (H₂/Pd-C) or Fe/HCl reduction.[1]
-
Utility: The resulting aminophenol is a "privileged scaffold" for constructing Benzoxazoles .[1]
Biological Activity Profile
-
Antimicrobial: The parent nitro-compound retains the phenolic biocidal mechanism (membrane disruption) seen in DCMX but with altered pKa, potentially improving activity at physiological pH.[1]
-
Metabolic Stability: The blocking of the para position (Cl) and meta positions (Me) prevents rapid metabolic hydroxylation, extending the half-life of drugs derived from this scaffold.[1]
Visualizing the Pathway
Figure 1: Synthetic lineage from raw xylenol to pharmaceutical benzoxazole derivatives.
Quality Control & Analytical Protocols
To ensure the intermediate meets "Medicine Grade" standards, the following analytical checks are mandatory.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18 Column, MeOH/H₂O) | ≥ 98.0% |
| Moisture | Karl Fischer Titration | ≤ 0.5% |
| Melting Point | Capillary Method | 150–154 °C (Sharp range indicates purity) |
| Identification | ¹H-NMR (DMSO-d₆) | Peaks: δ 2.3 (s, 6H, Me), δ 10.5 (s, 1H, OH).[1][2] No aromatic protons (fully sub.) |
| Heavy Metals | ICP-MS | ≤ 10 ppm (Pb equivalent) |
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 50% B to 90% B over 15 min.
-
Detection: UV @ 280 nm (Phenol absorption) and 350 nm (Nitro group).[1]
Safety & Handling (EHS)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed (Category 3).[1]
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (due to acidic phenol/nitro combination).[1]
-
Environmental: Very toxic to aquatic life (Marine Pollutant).[1]
Handling Protocol:
-
PPE: Full-face respirator (organic vapor cartridge), nitrile gloves (double gloved), and chemical apron.[1]
-
Storage: Store in amber glass containers under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][3]
-
Spill Control: Do not wash into drains.[1] Adsorb with sand/vermiculite and incinerate as hazardous chemical waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20513932, 2,4-Dichloro-3-nitrophenol (Analogous Structure).[1] Retrieved from [Link][1]
-
Georganics (2025). Synthesis and Applications of this compound. Retrieved from [Link][1]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 99817-36-4|2,4-Dichloro-3-ethyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,4-dichloro-6-nitrophenol - C6H3Cl2NO3 | CSSB00000239438 [chem-space.com]
- 6. 4-bromo-n,n-dimethylaniline - Cas 586-77-6, 99% Purity Powder For Pharmaceutical Applications - Versatile Chemical Synthesis Compound at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol in Agrochemical Research
CAS: 70444-49-4 | Role: Synthetic Intermediate & Environmental Marker | Class: Chlorinated Nitrophenols[1][2][3][4][5][6]
Part 1: Executive Summary & Chemical Context
2,4-Dichloro-3,5-dimethyl-6-nitrophenol is a specialized chlorinated nitrophenol derivative primarily utilized in agrochemical discovery as a high-value synthetic intermediate .[1][2][3][4][5] It is structurally derived from Dichloroxylenol (DCMX) , a widely used fungicide and bactericide.[3][5]
In modern agrochemical R&D, this compound serves two critical functions:
-
Synthetic Scaffold: It acts as a precursor for benzonitrile herbicides and phenylurea fungicides.[2][5] The nitro group at the 6-position provides a "handle" for reduction to an amine, enabling the attachment of complex pharmacophores.[2][3][5]
-
Environmental Marker: It is a potential degradation product of DCMX in nitrate-rich soils, making it a target for residue analysis and environmental fate studies.[2][3][5]
Chemical Profile
| Property | Specification |
| Molecular Formula | C₈H₇Cl₂NO₃ |
| Molecular Weight | 236.05 g/mol |
| Appearance | Yellow Crystalline Powder |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; Insoluble in water.[1][2][3][5][6] |
| pKa (Predicted) | ~4.5–5.5 (Acidic due to electron-withdrawing nitro/chloro groups) |
| Stability | Stable under ambient conditions; Sensitive to moisture; Potential shock sensitivity (typical of polynitrated phenols).[1][2][3][5][6] |
Part 2: Application I – Synthetic Scaffold for Active Ingredient Design[1][2][5]
Rationale: The "Nitrophenol Handle"
The 6-nitro group is chemically versatile.[1][2][3][5] In herbicide design, it is frequently reduced to an amino group (-NH₂), creating 2,4-dichloro-3,5-dimethyl-6-aminophenol .[1][2][3][5] This aniline derivative is a "privileged structure" capable of reacting with isocyanates or acid chlorides to form Urea or Amide linkages—motifs found in herbicides like Diuron or Linuron.[2][5]
Protocol A: Selective Reduction to Aminophenol Precursors
Objective: Convert the nitro group to an amine without dechlorinating the ring.[1][2][5]
Reagents:
-
Catalyst: Iron powder (Fe) or Tin(II) Chloride (SnCl₂) — Avoid catalytic hydrogenation (Pd/C) to prevent hydrodechlorination.[1][2][5]
Workflow:
-
Dissolution: Dissolve 2.36 g of the nitrophenol in 50 mL of Ethanol/Acetic Acid mixture.
-
Activation: Heat the solution to 60°C under inert atmosphere (N₂).
-
Reduction: Add Iron powder (5 eq, 2.8 g) in small portions over 30 minutes. Caution: Exothermic.[1][2][5]
-
Reflux: Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow spot (nitro) should disappear, replaced by a fluorescent/UV-active amine spot.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water to yield the aminophenol intermediate.
Synthethic Pathway Visualization
Caption: Synthetic utility of the nitrophenol scaffold in generating downstream agrochemical actives.[1][2][3][5]
Part 3: Application II – Environmental Residue Analysis (HPLC-MS/MS)
Rationale: Tracking Degradation
DCMX is used in agriculture.[2][5][7][8] Under oxidative conditions in nitrate-rich soil, it can undergo nitration to form this compound.[1][2][3][5] Regulatory bodies require methods to detect such metabolites to ensure soil safety and prevent groundwater contamination.[2][5]
Protocol B: Trace Analysis in Soil Matrices
Objective: Quantify residues at ppb levels using LC-MS/MS.
1. Sample Preparation (QuEChERS Modified)
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.[2][5]
-
Agitation: Vortex for 1 min, then shake vigorously for 15 min.
-
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent clumping. Centrifuge at 4000 rpm for 5 min.
-
Cleanup: Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA). Note: PSA (Primary Secondary Amine) removes organic acids; use cautiously as phenols are acidic.[2][5] If recovery is low, use C18 cleanup only.[3][5]
2. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[3][5]
-
Mobile Phase:
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize best in negative mode: [M-H]⁻).[2][5]
3. MRM Transitions (Quantification)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|
| 234.0 [M-H]⁻ | 188.0 [M-H-NO₂]⁻ | 25 | Quantifier |
| 234.0 [M-H]⁻ | 152.0 [M-H-NO₂-HCl]⁻ | 35 | Qualifier |[1][2][3][6]
Analytical Workflow Visualization
Caption: Optimized QuEChERS extraction workflow for nitrophenol residue analysis.
Part 4: Safety & Handling Guidelines
Warning: Polynitrated phenols possess explosive potential and high toxicity.[2][5]
-
Explosion Hazard: While mono-nitrophenols are generally stable, they should never be heated to dryness in the presence of strong bases or heavy metals, which can form unstable picrate-like salts.[2][3][5]
-
Toxicity: Chlorinated nitrophenols are uncouplers of oxidative phosphorylation.[2][5]
-
Storage: Store in an inert atmosphere (Argon/Nitrogen) at room temperature, away from moisture and reducing agents.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][5] 2,4-Dichloro-3,5-dimethylphenol (DCMX) Compound Summary. PubChem.[2][5] Retrieved from [Link][1][2][3][5]
-
Multichem. (2025).[2][5] Applications of DCMX in Agrochemicals.[2][4][5][7][8] Retrieved from [Link]
Sources
- 1. 99817-36-4|2,4-Dichloro-3-ethyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 2. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 3. 2,4-Dichloro-3-methyl-6-nitrophenol | 39549-27-4 [chemicalbook.com]
- 4. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 5. guidechem.com [guidechem.com]
- 6. brenntagprod-media.e-spirit.cloud [brenntagprod-media.e-spirit.cloud]
- 7. 2-4-Dichloro-3,5-Dimethylphenol (DCMX) Dealer and Distributor | 2-4-Dichloro-3,5-Dimethylphenol (DCMX) Supplier | 2-4-Dichloro-3,5-Dimethylphenol (DCMX) Stockist | 2-4-Dichloro-3,5-Dimethylphenol (DCMX) Importers [multichemindia.com]
- 8. nbinno.com [nbinno.com]
Application Note: High-Throughput Screening and Validation of Nitrophenol Derivatives for Plant Immunity Induction
Abstract
This application note details a standardized protocol for evaluating nitrophenol derivatives as chemical priming agents (immunomodulators) in crops. Unlike direct fungicides, nitrophenol derivatives (e.g., sodium 2-nitrophenolate, 4-nitrophenol) function by inducing a "primed state" in plant innate immunity. This guide provides a rigorous workflow for determining the No-Observed-Adverse-Effect Level (NOAEL), optimizing induction timing, and validating efficacy through Reactive Oxygen Species (ROS) quantification and pathogen challenge assays.
Introduction & Mechanism of Action
Nitrophenol derivatives have evolved from simple biostimulants (e.g., Atonik/Chapperone) to sophisticated probes for plant immunity. Their mode of action is distinct from traditional agrochemicals. Rather than directly inhibiting pathogen growth, they act as mitochondrial uncouplers at low concentrations.
The Priming Mechanism:
-
Mitochondrial Modulation: Nitrophenols mildly disrupt the proton gradient in mitochondria.
-
ROS Burst: This disruption triggers a transient, non-lethal burst of Reactive Oxygen Species (ROS), specifically Hydrogen Peroxide (
). -
Signal Transduction: The ROS signal activates Mitogen-Activated Protein Kinases (MAPKs).
-
Epigenetic/Transcriptional Priming: Transcription factors (WRKY, TGA) bind to promoters of defense genes (e.g., PR1, PAL), keeping them in a "poised" state.
-
Enhanced Defense: Upon subsequent pathogen attack, the plant mounts a faster and stronger defense response.
Figure 1: Nitrophenol-Induced Immunity Pathway
Caption: Signal transduction pathway from nitrophenol application to systemic acquired resistance (SAR) activation.
Phase 1: Compound Preparation & Phytotoxicity Profiling
Objective: Determine the therapeutic window. Nitrophenols are structurally related to herbicides (e.g., dinoseb); therefore, identifying the No-Observed-Adverse-Effect Level (NOAEL) is critical before efficacy testing.
Stock Solution Preparation
-
Solvent: Dissolve pure nitrophenol derivatives in 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Phytotoxicity Screening Protocol
Model System: Arabidopsis thaliana (Col-0) or Solanum lycopersicum (Tomato, cv. Moneymaker).
-
Growth: Grow plants for 14 days (Arabidopsis) or 21 days (Tomato) under short-day conditions (to prevent early bolting).
-
Treatment: Apply derivatives via foliar spray until runoff. Include a mock control (Water + 0.01% Silwet L-77 + 0.1% DMSO).
-
Dose Range: Test logarithmic concentrations: 10 µM, 50 µM, 100 µM, 500 µM, 1 mM.
-
Observation: Score visible chlorosis or necrosis at 48h and 7 days post-treatment (dpt).
Data Output: Phytotoxicity Scoring Matrix
| Concentration | Chlorosis (0-5) | Necrosis (0-5) | Stunting (Yes/No) | Verdict |
| 10 µM | 0 | 0 | No | Safe (Priming Candidate) |
| 50 µM | 0 | 0 | No | Safe (Priming Candidate) |
| 100 µM | 1 | 0 | Possible | Borderline |
| 500 µM | 3 | 1 | Yes | Toxic |
| 1 mM | 5 | 4 | Yes | Herbicidal |
Note: Select the highest "Safe" concentration for Phase 2. Usually, this is between 10–50 µM for nitrophenols.
Phase 2: Priming & Induction Protocol
Objective: Apply the compound at the optimal time to induce the primed state without causing direct stress.
Experimental Workflow
Caption: Temporal workflow for chemical priming. Treatment must precede infection by 24-48 hours.
Application Methodology
-
Timing: Apply treatment 24 to 48 hours prior to pathogen challenge. This "lag phase" allows the accumulation of latent transcription factors.
-
Surfactant: Always use a non-ionic surfactant (e.g., Tween-20 at 0.005% or Silwet L-77 at 0.01%) to ensure leaf penetration. Nitrophenols are moderately hydrophobic.
-
Control: Positive Control = Sodium Salicylate (1 mM) or BTH (100 µM). Negative Control = Mock solvent.
Phase 3: Efficacy Validation (Self-Validating Systems)
To confirm the compound is acting as an immunomodulator and not just a direct antimicrobial, you must validate the host response.
Biochemical Validation: In Situ ROS Detection (DAB Staining)
This assay visualizes the accumulation of
Protocol:
-
Harvest: Collect leaves 6–12 hours post-pathogen inoculation (hpi).
-
Staining Solution: Dissolve 1 mg/mL 3,3'-Diaminobenzidine (DAB) in water. Adjust pH to 3.8 using HCl (Critical: DAB is unstable at neutral pH).
-
Infiltration: Vacuum-infiltrate leaves in DAB solution for 5 minutes.
-
Incubation: Incubate in the dark for 4–8 hours.
-
Bleaching: Boil leaves in Ethanol:Acetic Acid (3:1) to remove chlorophyll.[1]
-
Result: Dark brown precipitate indicates localized
production.[1]-
Primed plants will show faster/darker staining at infection sites compared to mock controls.
-
Molecular Validation: Marker Gene Expression (qPCR)
Quantify the "Priming Effect" by measuring the fold-change of defense genes after infection.
Target Genes (Arabidopsis):
| Pathway | Gene Marker | Function | Primer Sequence Ref |
| Salicylic Acid | PR1 (At2g14610) | Pathogenesis-Related Protein 1 | |
| Oxidative Stress | GSTF6 (At1g02930) | Glutathione S-transferase | |
| Callose Deposition | PMR4 (At4g03550) | Callose Synthase |
Success Criteria: The compound should induce low basal expression (2-3x) before infection, but massive super-induction (20-50x) post-infection.
Phenotypic Validation: Pathogen Challenge
Pathogen: Pseudomonas syringae pv. tomato DC3000.
-
Inoculation: Syringe-infiltrate leaves with bacterial suspension (
). -
Sampling: Harvest leaf discs at 0 and 3 days post-inoculation (dpi).
-
Plating: Homogenize discs in 10 mM
, serial dilute, and plate on KB media with Rifampicin. -
Calculation: Calculate Colony Forming Units (CFU) per
.-
Valid Result: Treatment group shows >1 log reduction in bacterial growth vs. Mock.
-
Troubleshooting & Optimization
-
Issue: High Phytotoxicity.
-
Cause: Nitrophenol uncoupling activity is too strong, causing cell death.
-
Solution: Reduce concentration by 50%. Check pH of the spray solution (keep near pH 6.0-7.0).
-
-
Issue: No Phenotype observed.
-
Cause: "Priming Memory" loss.
-
Solution: Reduce the gap between treatment and infection. If >48h, the primed state may decay.
-
-
Issue: Precipitate in Stock Solution.
-
Cause: Low solubility in water.
-
Solution: Ensure the final concentration of DMSO in the working solution is 0.1% - 0.5%.
-
References
-
Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study.[2] Frontiers in Plant Science.
-
Conrath, U., et al. (2015). Priming for Enhanced Defense. Annual Review of Phytopathology.
-
Daudi, A., & O'Brien, J. A. (2012). Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves. Bio-protocol.
-
Gullner, G., et al. (2018). Nitrophenol derivatives and their potential in plant protection. Pest Management Science.
-
Kataria, S., et al. (2020). Nitric oxide and salicylic acid signaling in plant defense priming.[3] Plant Signaling & Behavior.
Sources
Application Note: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol as a Critical Impurity Reference Standard in Chloroxylenol (PCMX) Analysis
Executive Summary
This technical guide outlines the protocol for utilizing 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4) as a certified reference standard.[1] Primarily identified as a nitrated impurity in the synthesis and degradation of Chloroxylenol (PCMX) , this compound represents a critical quality attribute (CQA) for antimicrobial drug substances and antiseptic formulations.[2][3]
Accurate quantification of this impurity is essential due to the potential toxicity associated with nitrated phenols and to ensure compliance with pharmacopeial purity limits for chlorinated antiseptics.[2][1][3] This guide provides a self-validating HPLC-UV methodology designed for high specificity and sensitivity.
Chemical Context & Significance
Origin and Mechanism
This compound arises primarily through electrophilic aromatic substitution.[1] During the manufacturing of Chloroxylenol, or upon exposure of the drug substance to trace nitrates/nitrites under acidic conditions, the electron-rich phenolic ring undergoes nitration.[2][1][3]
-
Parent Compound: Chloroxylenol (4-Chloro-3,5-dimethylphenol)[1][4][5][6]
-
Transformation: The presence of the activating hydroxyl group and methyl groups directs incoming electrophiles (NO₂⁺) to the ortho position relative to the hydroxyl group, specifically position 6, creating the target impurity.[2][1][3]
Physicochemical Profile
Understanding the physical properties is prerequisites for robust method development.[2][1][3]
| Property | Data | Chromatographic Implication |
| CAS Number | 70444-49-4 | Unique Identifier for procurement.[1][7] |
| Molecular Formula | C₈H₇Cl₂NO₃ | Molar mass ~236.05 g/mol .[2][1][3] |
| Acidity (pKa) | ~4.5 - 5.5 (Est.)[2][3] | Critical: The nitro group increases acidity compared to PCMX.[2][1][3] Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.[2][1][3] |
| Solubility | Methanol, Acetonitrile | Standards should be prepared in MeOH or ACN/Water mixtures.[2][1][3] |
| UV Max | ~280 nm, ~310 nm | Nitro-phenols often exhibit a bathochromic shift; dual-wavelength monitoring is recommended.[1] |
Method Development Strategy
Stationary Phase Selection
A standard C18 column is sufficient, but a Phenyl-Hexyl phase is superior for this application.[2][1][3]
-
Reasoning: The pi-pi interactions between the phenyl-hexyl ligand and the nitro-aromatic ring of the impurity provide orthogonal selectivity compared to the hydrophobic-only retention of a C18.[1][3] This aids in resolving the impurity from the massive parent peak of Chloroxylenol.[2][3]
Mobile Phase Optimization
-
Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic Acid (TFA).[2][1][3]
-
Causality: Maintaining pH ~2.0-2.5 ensures the phenolic hydroxyl is protonated (neutral).[2][1][3] If the pH rises above the pKa (~5), the compound ionizes, eluting near the void volume and causing peak tailing.[2][1][3]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2][1][3]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[2][1][3]
-
Temperature: 30°C (Controlled).
-
Injection Volume: 10 µL.
-
Detection: 280 nm (Primary), 310 nm (Secondary/Confirmation).[2][3]
Gradient Program
A gradient is required to elute the polar nitrated impurity early while flushing the highly retained polychlorinated byproducts.[2][1][3]
| Time (min) | % Mobile Phase A (0.1% H₃PO₄ in Water) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 85 | 15 | Initial Equilibration |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Impurity & PCMX) |
| 20.0 | 10 | 90 | Column Wash |
| 22.0 | 10 | 90 | Hold |
| 22.1 | 85 | 15 | Re-equilibration |
| 30.0 | 85 | 15 | End of Run |
Standard Preparation Workflow
A. Stock Standard Solution (1.0 mg/mL) [2][3]
-
Weigh accurately 10.0 mg of This compound reference standard.[1][3]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in Methanol (sonicate for 5 mins).
-
Dilute to volume with Methanol.
B. System Suitability Solution (Impurity Mix)
-
Prepare a solution containing 0.5 mg/mL Chloroxylenol (API) spiked with 5.0 µg/mL (1%) of the Stock Standard.[2][1][3]
-
Goal: This solution validates resolution between the parent drug and the nitrated impurity.[2][1][3]
C. Working Standard (Quantification)
Visualizations
Impurity Formation Pathway
The following diagram illustrates the chemical origin of the impurity, highlighting the electrophilic attack on the Chloroxylenol core.[2][1][3]
Caption: Chemical pathway showing the nitration of Chloroxylenol to form the 6-nitro impurity.
Analytical Workflow
This flowchart guides the analyst through the critical decision points of the experiment.
Caption: Step-by-step analytical workflow ensuring system suitability before sample quantification.
Validation & Acceptance Criteria
To ensure the reliability of this reference standard in a GMP environment, the following criteria must be met during validation:
-
Specificity: No interference at the retention time of the impurity from the blank or the parent PCMX peak.
-
Linearity: Correlation coefficient (
) over the range of 0.05% to 2.0% of the target API concentration.[2][1][3] -
LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for Detection Limit and 10:1 for Quantitation Limit.
-
System Suitability:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol (Related Structure). Retrieved January 28, 2026, from [Link][2][1]
-
Phenomenex (2025). Reversed Phase HPLC Method Development Guide: pH and Selectivity. Retrieved January 28, 2026, from [Link][2][1]
-
U.S. Environmental Protection Agency (2000). Method 8041A: Phenols by Gas Chromatography.[2][1][3] SW-846.[2][1][3] Retrieved January 28, 2026, from [Link][2][1]
-
World Health Organization. Chloroxylenol (PCMX) Specifications and Impurity Limits.[2][1][3] International Pharmacopoeia.[2][3] (General reference for PCMX monographs).
Sources
- 1. epa.gov [epa.gov]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SID 134972013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chloroxylenol, 88-04-0 [thegoodscentscompany.com]
- 7. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Cell-based assays involving 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Technical Application Note: Mitochondrial Toxicity & Uncoupling Assessment of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Introduction & Biological Context
This compound (DCDMNP) is a highly specific chlorinated nitrophenol derivative.[1] While often utilized as a high-purity intermediate in pharmaceutical synthesis ("Medicine Grade"), its structural characteristics—combining lipophilic halogens/methyls with an ionizable nitro-phenolic headgroup—classify it as a potent protonophore (mitochondrial uncoupler).[1]
In environmental toxicology, DCDMNP is relevant as a stable Disinfection Byproduct (DBP) formed during the chlorination of water containing phenolic precursors. Its biological activity is characterized by the disruption of the mitochondrial proton motive force (PMF), leading to ATP depletion, oxidative stress, and subsequent cytotoxicity.
Key Applications:
-
Toxicological Screening: Assessment of DBP cytotoxicity in mammalian cell lines (e.g., CHO, HepG2).
-
Mitochondrial Physiology: Use as a chemical probe to study uncoupling kinetics compared to classic agents like 2,4-DNP or FCCP.[1]
-
Metabolic Stress Modeling: Inducing controlled energy stress to evaluate cellular compensatory pathways (AMPK activation, Glycolytic shift).
Mechanism of Action (MoA)
DCDMNP acts as a lipophilic weak acid. It exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms near physiological pH.
-
Entry: The neutral, protonated form diffuses freely across the Outer and Inner Mitochondrial Membranes (IMM) into the matrix.
-
Deprotonation: In the alkaline mitochondrial matrix (pH ~8.0), it releases a proton (
), contributing to the dissipation of the electrochemical gradient ( ). -
Exit: The anionic form, stabilized by the electron-withdrawing chlorine and nitro groups, diffuses back to the intermembrane space (IMS) or is transported out, where it is reprotonated.
-
Result: This futile cycle uncouples electron transport from ATP synthesis, maximizing oxygen consumption (maximal respiration) while halting ATP production.
Figure 1: Mechanism of protonophoric uncoupling by DCDMNP across the mitochondrial membrane.
Experimental Protocols
Protocol A: Mitochondrial Stress Test (Seahorse XF / Respirometry)
Objective: Determine the EC50 for maximal respiration and identify the threshold for mitochondrial toxicity.
Materials:
-
Cell Line: HepG2 or CHO-K1 (20,000 cells/well).[1]
-
Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
-
Compound: DCDMNP (Stock: 10 mM in DMSO).
-
Controls: Oligomycin (ATP synthase inhibitor), FCCP (Positive Control Uncoupler), Rotenone/Antimycin A (ETC inhibitors).
Workflow:
-
Seeding: Plate cells in XF96 microplates 24 hours prior to assay.
-
Equilibration: Wash cells 2x with Assay Medium; incubate at 37°C (non-CO2) for 45 mins.
-
Compound Preparation: Prepare serial dilutions of DCDMNP (0.1 µM to 50 µM) in Assay Medium.
-
Injection Strategy:
-
Port A: Oligomycin (1.5 µM) – Measures ATP-linked respiration.[1]
-
Port B:DCDMNP (Titration) – Measures uncoupling efficiency.
-
Port C: Rotenone/Antimycin A (0.5 µM) – Measures non-mitochondrial respiration.
-
-
Data Analysis: Plot Oxygen Consumption Rate (OCR) vs. Concentration. The peak OCR represents maximal uncoupled respiration.
Protocol B: Cytotoxicity & Viability Screening (ATP-based)
Objective: Determine the IC50 for cell viability after 24-hour exposure.[1]
Materials:
-
Detection: Luminescent ATP Assay (e.g., CellTiter-Glo).[1]
-
Plate: 96-well white-walled clear-bottom plate.[1]
Steps:
-
Treatment: Seed cells (5,000/well) and incubate overnight. Treat with DCDMNP (0 - 100 µM) for 24 hours. Ensure DMSO < 0.5%.
-
Lysis: Equilibrate plate to Room Temp (RT). Add ATP detection reagent (1:1 ratio with media).
-
Incubation: Shake orbitally for 2 mins; incubate 10 mins at RT to stabilize signal.
-
Read: Measure luminescence (RLU).
-
Calculation:
[1]
Expected Results & Data Interpretation
The following table summarizes expected trends when comparing DCDMNP to standard controls.
| Parameter | Control (DMSO) | DCDMNP (Low Dose ~1-5 µM) | DCDMNP (High Dose >20 µM) | Interpretation |
| Basal Respiration | Normal | Increased | Decreased | Mild uncoupling stimulates respiration; toxicity inhibits it.[1] |
| ATP Production | Normal | Decreased | Abolished | PMF dissipation prevents ATP synthase function.[1] |
| ROS Generation | Low | High | Variable | Uncoupling can paradoxically lower ROS, but toxicity spikes it.[1] |
| Cell Morphology | Adherent/Flat | No change | Rounding/Detachment | Signs of ATP depletion and necrosis.[1] |
Critical Note on Potency: Due to the two chlorine atoms and two methyl groups, DCDMNP is more lipophilic than 2,4-DNP. This typically results in a lower EC50 (higher potency) for uncoupling but also a steeper toxicity curve. Researchers should titrate carefully between 0.5 µM and 10 µM .
Workflow Visualization
Figure 2: Integrated workflow for evaluating DCDMNP biological activity.
References
-
Chemical Identity & Properties
-
Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol (Analogous Structure). Retrieved from [Link]
-
-
Toxicological Context (DBPs)
-
Structure-Activity Relationships (Uncoupling)
-
Source: Oxford Academic (2000). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
- Vendor Specification (Purity/Grade)
Sources
Troubleshooting & Optimization
Solubility of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol in organic solvents
Technical Support Center: Solubility & Handling of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary & Chemical Profile
This compound is a specialized halogenated nitrophenol intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical precursors. Its solubility profile is dominated by the lipophilic chloro- and methyl- substituents, contrasted by the polar nitro- and hydroxyl- groups.
-
Appearance: Yellow to orange crystalline solid.[1]
-
Acidity (pKa): ~7.2 (Estimated). The electron-withdrawing nitro and chloro groups increase acidity relative to dimethylphenol.
-
Primary Solvency Rule: Soluble in polar aprotic and protic organic solvents; poorly soluble in water and non-polar alkanes (at room temperature).
Solvent Selection & Solubility Data
Q1: What are the primary solvents for dissolving this compound?
A: For reaction media or preparing stock solutions, Acetone and Ethanol are the gold standards.
-
Acetone: Excellent solvency due to dipole-dipole interactions with the nitro group. Recommended for room-temperature dissolution.
-
Ethanol/Methanol: Good solubility, often used for recrystallization.
-
Ethyl Acetate: Moderate to high solubility; useful for extraction from aqueous acidic layers.
-
Chlorinated Solvents (DCM, Chloroform): Moderate solubility; useful for liquid-liquid extraction but less ideal for crystallization due to high volatility.
Q2: Which solvents should I avoid?
A:
-
Water: The compound is practically insoluble (<1 g/L) in neutral water. Solubility increases in alkaline water (pH > 9) due to phenolate formation, but this alters the chemical species.
-
Hexane/Heptane: Poor solubility at room temperature. These are best used as anti-solvents to induce precipitation from a concentrated acetone or ethyl acetate solution.
Table 1: Qualitative Solubility Profile (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Operational Note |
| Ketones | Acetone | High (>100 mg/mL) | Ideal for rapid dissolution. |
| Alcohols | Ethanol, Methanol | High (>50 mg/mL) | Preferred for recrystallization (with water). |
| Esters | Ethyl Acetate | Moderate-High | Excellent for extraction workups. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for partitioning; watch for emulsion formation. |
| Alkanes | Hexane, Heptane | Low/Insoluble | Use as an anti-solvent to force crystallization. |
| Aqueous | Water (pH 7) | Insoluble | Only soluble as a salt at high pH. |
Analyst Note: Quantitative mole-fraction solubility data for this specific isomer is often proprietary. If precise thermodynamic values are required for process scale-up, perform the Gravimetric Solubility Protocol outlined in Section 4.
Visualization: Solvent Selection Decision Tree
This decision tree guides you through selecting the correct solvent system based on your experimental goal (Reaction, Extraction, or Purification).
Figure 1: Decision matrix for solvent selection based on operational requirements.
Troubleshooting & FAQs
Issue 1: "My compound is 'oiling out' instead of crystallizing."
Diagnosis: This is common with nitrophenols, which often have low melting points or form supersaturated oils in the presence of impurities. Troubleshooting Steps:
-
Purity Check: Impurities depress the melting point. If the purity is <95%, "oiling out" is likely.
-
Temperature Control: You are cooling too fast. Re-heat the mixture to dissolve the oil, then cool very slowly (1°C/min) with vigorous stirring.
-
Seeding: Add a tiny crystal of pure this compound at the cloud point to provide a nucleation site.
-
Solvent Swap: Switch from an Ethanol/Water system to a Toluene/Heptane system. The non-polar nature of Toluene sometimes favors better crystal lattice formation for halogenated aromatics.
Issue 2: "I cannot remove the starting material (2,4-Dichloro-3,5-dimethylphenol)."
Diagnosis: The starting material and the nitrated product have similar solubilities in organic solvents. Solution (Acid-Base Swing):
-
Dissolve the mixture in DCM or Ethyl Acetate .
-
Wash with Sodium Bicarbonate (NaHCO₃) solution.
-
Mechanism:[6] The 6-nitro group makes the product significantly more acidic (lower pKa) than the non-nitrated starting material. The nitrophenol may partially convert to the phenolate and move to the aqueous layer, or stay organic depending on exact pH control.
-
Better Approach: Use a strong base (NaOH) to pull both into water, then carefully acidify. The weaker acid (starting material) will precipitate first (at higher pH), while the stronger acid (nitro product) remains in solution until lower pH. This requires precise pH titration.
-
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol if you need exact solubility data for a specific solvent.
Materials:
-
Saturated solvent (e.g., Ethanol)
-
0.45 µm syringe filter
-
Pre-weighed glass vials
-
Temperature-controlled shaker
Procedure:
-
Saturation: Add excess this compound to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Shake at the desired temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).
-
Filtration: Stop shaking and let solids settle for 1 hour. Quickly filter 2 mL of the supernatant into a pre-weighed vial using a syringe filter (pre-warmed if testing at high temps).
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
-
Calculation:
Protocol B: Recrystallization (Ethanol/Water)
Standard purification method for nitrophenols.
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60-70°C) until dissolved.
-
Filtration: If insoluble particles remain, filter hot (gravity filtration).
-
Anti-Solvent Addition: While hot, add warm Water dropwise until a slight turbidity (cloudiness) persists.
-
Clarification: Add one drop of Ethanol to clear the turbidity.
-
Crystallization: Remove heat. Let cool to room temperature undisturbed. Then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter crystals via vacuum filtration. Wash with cold 50:50 Ethanol/Water. Dry in a desiccator.[7][8]
Visualization: Purification Workflow
Figure 2: Step-by-step workflow for the recrystallization of this compound.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12217354 (Related Isomer 2,6-Dimethyl-4-nitrophenol). Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vertex Chem. (2023). Safety Data Sheet (SDS) - Nitrophenol Derivatives.
Sources
- 1. 4-bromo-n,n-dimethylaniline - Cas 586-77-6, 99% Purity Powder For Pharmaceutical Applications - Versatile Chemical Synthesis Compound at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinnochem.com [nbinnochem.com]
- 4. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 5. georganics.sk [georganics.sk]
- 6. data.epo.org [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: High-Yield Synthesis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
[1]
Status: Operational Ticket ID: CHEM-SYN-246 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
The synthesis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (an advanced derivative of the biocide DCMX) presents a classic challenge in aromatic substitution: forcing a substituent onto a sterically crowded, fully substituted ring.[1]
Success depends on a rigid two-phase strategy:
-
Phase I (Chlorination): Achieving saturation at the C2 and C4 positions without disrupting the aromatic system (preventing keto-tautomer formation).[1]
-
Phase II (Nitration): Introducing the nitro group at the highly hindered C6 position while preventing benzylic oxidation of the methyl groups.[1]
This guide replaces generic textbook advice with field-proven troubleshooting protocols designed to maximize yield and purity.
Phase I: The Chlorination Workflow (Precursor Synthesis)
Objective: Convert 3,5-dimethylphenol (3,5-xylenol) to 2,4-dichloro-3,5-dimethylphenol (DCMX). Common Yield Killer: Incomplete chlorination (stopping at PCMX) or over-chlorination (formation of cyclohexenones).[1]
Protocol Optimization
Do not use chlorine gas (
| Parameter | Recommended Condition | Why? (Causality) |
| Reagent | Allows precise molar control to hit C2 and C4 without over-chlorinating.[1] | |
| Solvent | Dichloromethane (DCM) or Tetrachloroethylene | Non-reactive, allows easy temperature control.[1] |
| Catalyst | Lewis acid activation is required to overcome the deactivating effect of the first chlorine added.[1] | |
| Temperature | Start cold to control exotherm; warm to room temp to drive the second chlorination.[1] |
Troubleshooting Guide: Phase I
Q: My product contains a significant amount of monochloro impurity (PCMX).
-
Diagnosis: The first chlorine deactivates the ring, raising the activation energy for the second addition.
-
Fix: Ensure you are using a Lewis Acid catalyst (
or ).[1] Increase reaction time at reflux ( in DCM) for 1 hour after addition is complete.
Q: I am seeing a "thick oil" or non-aromatic byproducts.
Phase II: The Nitration Workflow (Critical Step)
Objective: Install the Nitro group at C6. The Challenge: The C6 position is the only open spot.[1] It is flanked by a Methyl group (C5) and the Hydroxyl group (C1).[1] This creates a "steric pocket" that resists attack.[1]
The "Cold-Acid" Protocol
Standard mixed acid (
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) dissolved in AcOH.[1] -
Temperature: Strict control: 0°C to 5°C .
Troubleshooting Guide: Phase II
Q: The reaction mixture turned dark red/black and yield is <20%.
-
Diagnosis: Benzylic Oxidation .[1] The nitric acid attacked the methyl groups instead of the ring, likely due to high temperature.
-
Fix:
Q: I am recovering unreacted starting material (DCMX).
-
Diagnosis: Steric hindrance is blocking the nitronium ion (
).[1] -
Fix: You need a stronger electrophile without the heat.[1] Add Sulfuric Acid (
) (catalytic amount, 5-10% vol) to the acetic acid mixture.[1] This generates a higher concentration of active to overcome the steric barrier.[1]
Q: Analysis shows loss of Chlorine (De-chlorination).
-
Diagnosis: Ipso-substitution .[1] The nitro group displaced a chlorine atom.[1] This happens if the acid concentration is too high or the position is highly activated.[1]
-
Fix: Dilute the reaction. Use a slight excess of nitric acid (1.1 eq) but increase the volume of Acetic Acid solvent to buffer the attack.[1]
Visualizing the Pathway & Logic
Figure 1: Synthesis & Troubleshooting Flowchart
Caption: Logical workflow for the two-step synthesis, highlighting critical quality control (QC) checkpoints and specific remediation paths for common failures.
Purification & Final Workup
The final product should be a crystalline solid (pale yellow).[1]
References
-
ChemicalBook. (n.d.).[1] 2,4-Dichloro-3,5-dimethylphenol Production Methods and Properties. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol. Retrieved from [1]
-
Google Patents. (2016).[1] Patent CN105646231B: Preparation method of 2,4-dichloro-5-nitrophenol derivatives.[1] Retrieved from
-
MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [1]
Sources
- 1. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-3,5-dimethylphenol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (DCDMNP)
Topic: Purification techniques for crude 2,4-Dichloro-3,5-dimethyl-6-nitrophenol Content type: Technical Support Center Guide
Compound ID: this compound CAS: 70444-49-4 Target Purity: >98% (HPLC/GC) Target Melting Point: 150–154 °C [1][1][2]
Core Technical Directive
This guide addresses the purification of crude this compound (DCDMNP), typically synthesized via the nitration of 2,4-dichloro-3,5-dimethylphenol (DCMX).[2] The primary challenge lies in separating the target nitrophenol from unreacted starting material, potential over-nitrated byproducts, and oxidation impurities (quinones) that cause severe discoloration.[3]
Our protocol prioritizes a dual-phase purification strategy :
-
Chemical Separation (Acid-Base Extraction): Exploits the significant pKa shift induced by the nitro group to remove non-acidic precursors.[2][3]
-
Physical Refinement (Recrystallization): Polishes the crystal lattice to remove structural isomers and trace salts.[2][3]
Diagnostic Workflow & Decision Logic
Before initiating purification, characterize your crude material to select the appropriate entry point in the workflow.[3]
Figure 1: Decision matrix for purifying crude DCDMNP based on initial purity assessment.[2]
Technical Q&A and Troubleshooting
Phase 1: Chemical Separation (Acid-Base Extraction)
Q: My crude product contains significant unreacted starting material (DCMX). How do I remove it without column chromatography?
A: You can exploit the acidity difference.[2][3] The nitro group at position 6 significantly increases the acidity of the phenolic proton compared to the precursor.[3]
-
Mechanism: DCDMNP (pKa ~4–5) is sufficiently acidic to dissolve in weak bases like Sodium Carbonate (
) or dilute Sodium Hydroxide ( ).[2][3] The precursor, DCMX (pKa ~10), is a weaker acid and will remain in the organic phase if the pH is carefully controlled.[3] -
Protocol:
-
Dissolve crude solid in Ethyl Acetate or Dichloromethane .[2][3]
-
Extract with 5% aqueous
(3x). The target DCDMNP moves to the aqueous layer (forming the phenolate salt), turning it intense yellow/orange.[2][3] -
Critical Step: Keep the organic layer![2][3] Analyze it to confirm it contains the impurities (DCMX).
-
Acidify the aqueous layer with HCl (2N) to pH < 2.[2][3] The DCDMNP will precipitate as a solid.[2][3]
-
Phase 2: Physical Refinement (Recrystallization)[2][3]
Q: The acid-precipitated solid is the correct compound but looks dark orange/brown.[2][3] How do I improve the color and reach the target MP (150-154°C)?
A: Recrystallization is required to remove trapped oxidation byproducts and trace isomers.[2][3]
-
Recommended Solvent System: Ethanol/Water (Mixed Solvent) or Glacial Acetic Acid .[2][3]
-
Why these solvents?
-
Ethanol/Water:[3][4] DCDMNP is soluble in hot ethanol but insoluble in water.[2][3] This allows for a "drowning out" crystallization that yields fine, pure crystals.[3]
-
Glacial Acetic Acid:[3][5] Excellent for nitrophenols as it solubilizes resinous impurities while allowing the target nitrophenol to crystallize upon cooling [2].[2][3]
-
Detailed Protocol (Ethanol/Water):
-
Dissolve the dried solid in the minimum amount of boiling Ethanol (95%) .
-
If the solution is dark, add Activated Charcoal (1-2% w/w) and stir at reflux for 15 mins. Filter hot through Celite to remove charcoal.[2][3]
-
To the hot filtrate, add warm Water dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then chill at 4°C.
-
Filter the pale yellow needles and wash with cold 50% EtOH/Water.[2][3]
Phase 3: Troubleshooting Common Failures
Q: I am experiencing "oiling out" during recrystallization. What went wrong?
A: Oiling out occurs when the compound separates as a liquid droplet before crystallizing, usually because the solution is too concentrated or the solvent polarity is mismatched.[3]
-
Immediate Fix: Reheat the mixture until clear. Add a small amount of the good solvent (Ethanol) to solubilize the oil.[2][3] Allow the solution to cool much more slowly (wrap the flask in foil/towel).
-
Seed Crystals: If available, add a seed crystal of pure DCDMNP at ~100°C (just below the oiling temperature) to induce nucleation.[3]
Data Summary: Impurity Profile & Removal
| Impurity Type | Source | Physical Property Diff.[2][3][4][6][7] | Removal Strategy |
| DCMX (Precursor) | Incomplete Nitration | Low Acidity (pKa ~10) | Acid-Base Extraction (Removes into organic phase) |
| Isomers | Regio-isomers (e.g., 2-nitro) | Solubility / Crystal Shape | Recrystallization (Remains in mother liquor) |
| Quinones | Oxidation during nitration | Highly Colored / Polar | Activated Charcoal + Recrystallization |
| Inorganic Salts | Nitrating agents ( | Water Soluble | Water Wash during filtration |
Experimental Protocol: Synthesis Verification
To validate your purification, compare your isolated material against these standard metrics.
Figure 2: Quality Control checkpoints for DCDMNP.
Standard Operating Procedure (SOP) for QC:
-
Melting Point: The literature value for this compound is 150–154°C [1].[1][2] A range >2°C or a value <148°C indicates retained solvent or isomers.[2][3]
-
TLC: Silica Gel 60 F254.[2][3] Mobile Phase: Hexane:Ethyl Acetate (8:2).[2][3] The nitrophenol typically has a lower Rf than the non-nitrated precursor due to hydrogen bonding with silica, but this depends on the specific plate activation.[3] (Note: Nitrophenols are often self-indicating as yellow spots).[2][3]
References
-
Nbinnochem . This compound CAS 70444-49-4 Properties. Retrieved from [2][3]
-
ChemicalBook . 2,4-Dichloro-6-nitrophenol Purification Methods (Analogous Chemistry). Retrieved from [2][3]
-
National Institutes of Health (NIH) . 2,4-Dichloro-3,5-dimethylphenol (Precursor Data). PubChem Compound Summary. Retrieved from [2][3]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 3. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chlorinated Nitrophenol (CNP) Degradation
Status: Operational | Ticket Priority: High | Subject: CNP Pathway Analysis & Troubleshooting
Welcome to the CNP Degradation Support Hub
User Profile: Senior Researcher / Process Engineer Context: You are investigating the breakdown of recalcitrant chlorinated nitrophenols (e.g., 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol). Common Pain Points: Pathway ambiguity (Oxidative vs. Reductive), incomplete mineralization, toxic metabolite accumulation, and HPLC peak tailing.
This guide is structured as a Tier-3 Technical Support resource. We do not provide generic advice; we troubleshoot specific failure modes in your experimental workflow.
Module 1: Biological Degradation Troubleshooting
Diagnostic Logic: Is my culture degrading or transforming?
A common error is confusing transformation (reduction of the nitro group to an amino group) with degradation (ring cleavage and mineralization).
Q: My culture broth turned bright yellow/orange, and degradation seems to have stopped. What happened?
A: You likely triggered the Reductive Pathway (Dead-End).
-
The Issue: Under oxygen-limited conditions or specific enzymatic biases, bacteria reduce the nitro group (
) to an amino group ( ) rather than removing it. This forms Chloroaminophenols (e.g., 2-chloro-4-aminophenol), which oxidize in air to form yellow/orange polymerization products (azo compounds). -
The Fix:
-
Check Oxygenation: Ensure Dissolved Oxygen (DO) > 2.0 mg/L. Oxidative denitration requires molecular oxygen as a co-substrate for monooxygenases.
-
Verify Pathway: Perform the Nitrite Release Assay (Protocol A below). If nitrite is absent but the parent compound disappears, you are merely transforming the pollutant, not mineralizing it.
-
Q: I see a long lag phase (>48 hours) before any degradation occurs.
A: Toxicity Threshold Exceeded or Induction Failure.
-
The Issue: CNPs are uncouplers of oxidative phosphorylation. High initial concentrations inhibit the very biomass meant to degrade them.
-
The Fix:
-
Substrate Inhibition Check: If
, dilute to . -
Induction: Pre-expose your inoculum to a structural analog (e.g., 4-nitrophenol) at low concentrations to upregulate npd gene clusters before introducing the chlorinated congener.
-
Visualization: Microbial Decision Tree (Oxidative vs. Reductive)
Figure 1: Divergence of CNP degradation based on oxygen availability. The oxidative pathway (left) leads to mineralization and nitrite release. The reductive pathway (right) leads to toxic amine accumulation.
Module 2: Advanced Oxidation Processes (AOP) Support
Diagnostic Logic: Photocatalysis (TiO2/UV) & Chemical Oxidation
Q: Degradation follows First-Order kinetics initially but plateaus at 60-70%.
A: Catalyst Surface Poisoning (Fouling).
-
The Mechanism: Intermediate catechols (e.g., 4-nitrocatechol) bind strongly to
sites on the catalyst surface, blocking active sites from generating hydroxyl radicals ( ). -
The Fix:
-
pH Adjustment: Shift pH to > 7.0. At alkaline pH, both the TiO2 surface and the phenolic intermediates are negatively charged, reducing adsorption/fouling via electrostatic repulsion (though this may slightly lower
generation rate, it prevents stalling). -
Wash Step: If reusing catalyst, an acid wash (
) is required to desorb catecholates.
-
Q: I am detecting Trichloronitromethane (TCNM). Is this normal?
A: CRITICAL SAFETY WARNING.
-
The Issue: During chlorination or aggressive oxidation of nitrophenols, ring cleavage can occur before dechlorination or denitration. This fragments the ring into small, highly toxic halonitroalkanes like TCNM (chloropicrin).
-
The Fix:
-
Scavenger Check: Ensure you are not using excessive chlorine-based oxidants (
). -
Monitor TOC: Do not rely on UV-Vis absorbance disappearance. You must measure Total Organic Carbon (TOC) removal. If absorbance drops but TOC remains, you are accumulating these toxic aliphatic fragments.
-
Protocol A: Nitrite Release Assay (The "Self-Validating" Check)
Use this to confirm the biological oxidative pathway is active.
-
Sampling: Centrifuge 1 mL of culture broth (10,000 x g, 5 min) to remove biomass.
-
Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.
-
Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
Reaction: Mix 100 µL supernatant + 100 µL Reagent A (Wait 5 min) + 100 µL Reagent B.
-
Read: Measure Absorbance at 540 nm .
-
Validation: Pink/Magenta color confirms free
.-
Calculation: Molar release of
should be nearly stoichiometric (1:1) with CNP loss if the oxidative pathway is functional [1].
-
Module 3: Analytical (HPLC) Troubleshooting
Diagnostic Logic: Chromatography of Ionizable Aromatics
Q: My CNP peak is tailing severely (Tailing Factor > 1.5) or splitting into two.
A: Mobile Phase pH is near the pKa of the analyte.
-
The Science: Chlorinated nitrophenols have pKa values between 5.5 and 7.0 (e.g., 2-chloro-4-nitrophenol pKa
5.5). If your mobile phase pH is near this value, the analyte exists as a mixture of ionized (phenolate) and non-ionized (phenol) forms, which interact differently with the C18 column. -
The Fix:
-
Acidify: Buffer your mobile phase to pH 3.0 (using 0.1% Formic acid or Phosphate buffer). This forces the CNP into its protonated (neutral) form, ensuring sharp, symmetrical peaks and stronger retention on C18.
-
Q: Ghost peaks appear in blank injections after a high-concentration sample.
A: System Carryover due to Phenolic Adsorption.
-
The Issue: Chloronitrophenols adsorb to stainless steel and plastic tubing in the HPLC flow path.
-
The Fix:
-
Needle Wash: Change autosampler needle wash to 50:50 Acetonitrile:Water with 0.1% Formic Acid . The acid helps protonate the phenol, reducing its affinity for metal surfaces.
-
Visualization: Analytical Workflow & Data Logic
Figure 2: HPLC Sample Preparation Workflow. Note the critical step of filter selection (avoiding Nylon) and acidification to prevent peak splitting.
Summary of Key Degradation Parameters
| Parameter | Biological (Aerobic) | Biological (Anaerobic) | Photocatalytic (AOP) |
| Primary Mechanism | Oxidative Denitration | Nitro-Reduction | Hydroxyl Radical Attack |
| Key Intermediate | Chlorohydroquinone (CHQ) | Chloroaminophenol | Chlorocatechols / TCNM |
| Indicator of Success | Nitrite ( | Amine detection (Bad) | Chloride ( |
| Major Risk | High substrate toxicity | Polymerization (Azo dyes) | Toxic ring-cleavage byproducts |
| Optimal pH | 7.0 - 7.5 | 7.0 - 8.0 | 5.0 - 6.5 (Catalyst dependent) |
References
-
Arora, P. K., & Bae, H. (2014).
- Relevance: Defines the divergence between oxidative (denitration) and reductive pathways in Arthrobacter and Burkholderia species.
-
Minilla, M., et al. (2018). Photocatalytic degradation of nitro-aromatic compounds: Intermediates and toxicity. Chemical Engineering Journal.
- Relevance: Identifies surface poisoning mechanisms on TiO2 and the formation of nitroc
-
Real, F. J., et al. (2009). Degradation of chlorophenols by means of advanced oxidation processes: A general review.
- Relevance: Provides kinetic d
-
Standard Methods for the Examination of Water and Wastewater. (23rd Ed.). 4500-NO2- Nitrogen (Nitrite).
- Relevance: The authoritative protocol for the Griess Assay (Nitrite Release).
Technical Support Center: Stabilization & Handling of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
[1][2]
Executive Summary
This guide addresses the stability, solubility, and handling of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol , a highly substituted phenolic compound used as a pharmaceutical intermediate and analytical standard.[1][2] Its stability is governed by three critical factors: solvent polarity , solution pH , and photostability .[1][3]
Due to the electron-withdrawing nature of the nitro and chloro groups, this molecule is significantly more acidic than unsubstituted phenol (estimated pKa ~4.5–5.0).[3] This acidity makes it prone to deprotonation at neutral pH, leading to the formation of a phenolate anion that is both highly colored (bathochromic shift) and more susceptible to oxidative degradation.[3]
Module 1: Solubility & Solvent Selection
Q: Why is the compound precipitating when I add it to my aqueous buffer?
A: This molecule is highly hydrophobic.[2][3] The benzene ring is substituted with two chlorine atoms and two methyl groups, which drastically reduce water solubility.[3]
-
The Mechanism: The hydrophobic effect drives the molecules to aggregate and precipitate in polar aqueous environments. While the nitro and hydroxyl groups add some polarity, they are insufficient to overcome the lipophilicity of the tetra-substituted ring.
-
The Fix: You must dissolve the solid in a water-miscible organic solvent (DMSO or Ethanol) before introducing it to an aqueous buffer.[2][3]
Q: What is the ideal solvent system for stock solutions?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[2][3]
-
Solubility: It easily achieves concentrations >100 mM in anhydrous DMSO.[2][3]
-
Stability: DMSO is aprotic, preventing hydrogen bond disruption that can accelerate degradation.[2][3]
-
Recommendation: Prepare a 10 mM to 50 mM stock solution in high-grade anhydrous DMSO. Store this stock, not the aqueous dilution.
Solvent Compatibility Table
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO | Excellent (+++++) | Primary Stock | High boiling point, excellent stability.[1][2][3] |
| Ethanol | Good (++++) | Secondary Stock | Volatile; concentration may change over time.[1][3] |
| Methanol | Good (++++) | Analytical (HPLC) | Good for LC-MS injection; toxic.[1][2][3] |
| Water | Poor (-) | Avoid | Causes immediate precipitation at >10 µM.[1][2][3] |
| PBS (pH 7.4) | Poor (+) | Working Solution | Only stable at low concentrations (<100 µM) with <1% DMSO.[3] |
Module 2: pH & Chemical Stability
Q: My solution turned from pale yellow to bright orange/red. Has it degraded?
A: Not necessarily. You are likely observing the halochromic effect (pH-dependent color change).[1][2][3]
-
The Science: This compound acts as a pH indicator.[2][3]
-
Acidic pH (pH < 4): The molecule is protonated (Neutral Phenol).[3] It is colorless to pale yellow and chemically stable.[3][4]
-
Neutral/Basic pH (pH > 7): The molecule deprotonates to form the Phenolate Anion .[3] This species has a delocalized negative charge that interacts with the nitro group, shifting absorbance into the visible spectrum (Yellow/Orange/Red).[3]
-
-
Risk Factor: The anionic form is electron-rich and significantly more prone to photo-oxidation .[1][2]
-
Action: If the color change occurred upon adding a base or neutral buffer, it is reversible.[3] Acidify a small aliquot; if it returns to pale yellow, the compound is intact.[3]
Q: How do I prevent hydrolysis or oxidation during storage?
A: Store the compound in its neutral protonated form .
-
Protocol: If you must store aqueous dilutions, ensure the pH is acidic (pH 4–5). Avoid storing in alkaline buffers (pH > 8) for extended periods, as this promotes the formation of the reactive phenolate species.[3]
Module 3: Photostability & Storage
Q: Is this compound light-sensitive?
A: Yes, strictly. Nitro-substituted phenols are notorious for photodegradation.[1][2][3]
-
Mechanism: UV/Visible light absorption by the nitro group can trigger radical formation or reduction to nitroso/amino species, especially when the molecule is in its anionic form (which absorbs more light).[3]
-
Standard: Always use amber borosilicate glass vials . If amber glass is unavailable, wrap the container in aluminum foil.
Q: Can I store the stock solution at -20°C?
A: Yes, but be careful with DMSO.
-
The DMSO Freeze Issue: Pure DMSO freezes at ~19°C. Repeated freeze-thaw cycles can cause moisture condensation inside the vial (DMSO is hygroscopic).[1][2][3] Water introduction can lead to precipitation or hydrolysis over months.[2][3]
-
Best Practice: Aliquot the stock into single-use amber vials. Store at -20°C. Thaw once, use, and discard the remainder.
Module 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Goal: Create a stable, high-concentration stock for long-term storage.
-
Weighing: Accurately weigh 23.6 mg of this compound (MW ≈ 236.05 g/mol ).
-
Note: Handle in a fume hood; avoid inhalation of dust.[3]
-
-
Dissolution: Transfer to an amber glass vial. Add 10.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and pale yellow.[3]
-
Aliquot: Dispense 500 µL aliquots into amber microcentrifuge tubes or glass crimp vials.
-
Storage: Label "10 mM Stock - [Date]" and store at -20°C .
Protocol B: Preparation of Working Solution (e.g., for Cell Culture)
Goal: Dilute to 100 µM in aqueous buffer without precipitation.[3]
-
Thaw: Warm a 10 mM stock aliquot to room temperature (ensure DMSO is liquid).
-
Pre-dilution (Optional but Recommended): Perform an intermediate dilution in Ethanol if the final DMSO concentration must be <0.1%.[2][3]
-
Final Dilution:
-
To prepare 10 mL of 100 µM solution:
-
Add 100 µL of 10 mM Stock dropwise into 9.9 mL of vigorously stirring buffer (PBS or Media).
-
Critical: Add the stock TO the buffer, not the other way around, to prevent transient high concentrations that cause crashing out.[3]
-
-
Usage: Use immediately. Do not store aqueous working solutions for >24 hours.
Visualizing the Stability Logic
The following diagram illustrates the decision-making process for handling this compound to maximize stability.
Caption: Decision tree for solvent selection and pH management. Green paths indicate optimal stability; red paths indicate high risk of degradation or precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70444-49-4, this compound.[1][2] Retrieved from [Link][1][3]
-
Schwarzenbach, R. P., et al. (2016). Environmental Organic Chemistry (3rd Ed.).[1][3] Wiley-Interscience.[2][3] (Reference for pKa effects on phenol stability and photolysis mechanisms).
-
Sigma-Aldrich (Merck). Handling and Storage of Phenolic Compounds.[1][2][3] (General technical guidelines for air/light sensitive phenols).
Sources
- 1. 2,4-Dichloro-3-methyl-6-nitrophenol | 39549-27-4 [chemicalbook.com]
- 2. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 3. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
Technical Support Center: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol Synthesis
Ticket System: Advanced Organic Synthesis & Process Optimization Status: Active | Agent: Senior Application Scientist | Ref ID: DCMX-NO2-001
Executive Summary: The "Blocked" Phenol Challenge
Welcome to the technical support hub for 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (often an intermediate in specialized antimicrobial or agrochemical synthesis).
This synthesis is a classic exercise in steric management and electrophilic aromatic substitution (EAS) . You are essentially filling every available position on the phenol ring.
-
Core Scaffold: 3,5-Dimethylphenol (3,5-Xylenol).
-
Step 1 (Chlorination): Occupying the ortho (2) and para (4) positions to form DCMX (2,4-Dichloro-3,5-dimethylphenol).
-
Step 2 (Nitration): Installing the nitro group at the final open ortho (6) position.
The Central Problem: The primary failure mode in this synthesis is not "reaction failure" but oxidative degradation . The electron-rich phenol ring is highly susceptible to oxidation by nitric acid, leading to quinones and "tarry" polymers (often observed as red/black oil) rather than the clean nitro-compound.
Impurity Architecture & Troubleshooting (Q&A)
Module A: The Chlorination Phase (Precursor Synthesis)
Context: You cannot achieve a pure nitro-product if your DCMX precursor is flawed.
Ticket #101: "I'm seeing a peak at M-34 in my GC-MS relative to the DCMX precursor."
-
Diagnosis: Under-chlorination (PCMX Contamination).
-
Root Cause: The M-34 peak corresponds to 4-Chloro-3,5-dimethylphenol (PCMX) . This occurs if the chlorination stoichiometry is < 2.0 equivalents or if the reaction temperature is too low to overcome the activation energy for the second chlorine addition at the sterically crowded 2-position.
-
Resolution:
-
Stoichiometry: Ensure a slight excess of chlorinating agent (e.g.,
or gas), typically 2.1–2.2 eq. -
Temperature Ramp: Start at
to install the para-chloro (position 4), then ramp to to force the ortho-chloro (position 2) installation. -
Validation: Do not proceed to nitration until PCMX content is
by GC. Nitrating a mixture of PCMX and DCMX yields a complex mixture of dinitro-PCMX and mononitro-DCMX that is nearly impossible to separate.
-
Ticket #102: "My product has a lower melting point and a 'bleach-like' smell."
-
Diagnosis: Over-chlorination (Trichloro species).
-
Root Cause: Formation of 2,4,6-Trichloro-3,5-dimethylphenol . While the 6-position is sterically hindered by the methyl group at 5 and the hydroxyl at 1, aggressive chlorination (high T, large excess
) can force a halogen into this slot. -
Resolution:
-
Quench the reaction immediately upon disappearance of the PCMX peak.
-
Recrystallize the crude DCMX from non-polar solvents (e.g., Hexane/Toluene) to reject the trichloro impurity before nitration.
-
Module B: The Nitration Phase (Target Synthesis)
Context: This is the high-risk step. The 6-position is the only open slot, but the ring is prone to oxidation.
Ticket #201: "The reaction mixture turned into a dark red/black oil and yield is <40%."
-
Diagnosis: Quinone Formation (Oxidative De-aromatization).
-
Root Cause: Nitric acid acted as an oxidant rather than an electrophile. The likely byproduct is 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone . This happens if:
-
Temperature was uncontrolled (exotherm spike).
- concentration was too high without adequate solvent buffering.
-
-
Resolution (The "Cold-Addition" Protocol):
-
Solvent: Use Acetic Acid (AcOH) as the solvent to buffer the nitration.
-
Temperature: Maintain internal temperature
during addition. -
Reagent: Use Fuming
diluted in AcOH, added dropwise. -
Mechanism: Low temperature favors the kinetic EAS pathway (Nitration) over the thermodynamic redox pathway (Oxidation).
-
Ticket #202: "I have a byproduct with a carboxylic acid functionality."
-
Diagnosis: Benzylic Oxidation.
-
Root Cause: Oxidation of the methyl groups at positions 3 or 5 to form 2,4-dichloro-6-hydroxy-5-methylbenzoic acid .
-
Resolution: This is time-dependent. Quench the reaction immediately after the starting material (DCMX) is consumed. Extended stirring in oxidizing acids attacks the alkyl side chains.
Visualizing the Impurity Landscape
The following diagram maps the critical decision points where impurities are generated.
Figure 1: Reaction pathway showing the divergence between the desired electrophilic substitution and oxidative side-reactions.
Analytical Data Reference
Use this table to identify peaks in your crude reaction mixture.
| Compound Label | Chemical Identity | Relative Retention (GC) | Key MS Fragment (m/z) | Origin |
| SM-1 | 3,5-Dimethylphenol | 0.45 | 122 | Starting Material |
| Imp-A | 4-Chloro-3,5-dimethylphenol (PCMX) | 0.78 | 156 ( | Under-chlorination |
| Int-1 | 2,4-Dichloro-3,5-dimethylphenol (DCMX) | 1.00 (Ref) | 190 ( | Precursor |
| Imp-B | 2,4,6-Trichloro-3,5-dimethylphenol | 1.15 | 224 ( | Over-chlorination |
| Imp-C | 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone | 1.25 | 204 | Oxidation (Nitration step) |
| Target | This compound | 1.45 | 235 ( | Final Product |
Experimental Protocol: Self-Validating Workflow
Phase 1: Preparation of DCMX (Precursor)
-
Dissolution: Dissolve 3,5-dimethylphenol in Glacial Acetic Acid (AcOH).
-
Chlorination: Add
(2.1 eq) dropwise at . -
Ramp: After addition, heat to
for 2 hours. -
Checkpoint 1 (TLC/GC): Sample reaction. If PCMX > 1%, add 0.1 eq
. -
Workup: Pour into ice water. Filter the precipitate.[1]
-
Purification: Recrystallize from Hexane. Target mp: 92–96°C [1].
Phase 2: Nitration (Target Synthesis)
-
Setup: Suspend pure DCMX (1.0 eq) in Glacial AcOH. Cool to
. -
Reagent Prep: Prepare a solution of Fuming
(1.1 eq) in AcOH. -
Addition: Add acid solution dropwise, maintaining internal temp
. Note: Color will shift from white slurry to yellow solution. Darkening indicates oxidation. -
Quench: Once addition is complete and SM is consumed (approx. 1h), pour immediately into crushed ice/water.
-
Isolation: Filter the yellow solid. Wash with cold water to remove acid and ammonium salts.
-
Purification: Recrystallize from Ethanol/Water (80:20).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 87567670, this compound. Retrieved January 28, 2026, from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved January 28, 2026, from [Link]
- Google Patents. (1987). US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
Sources
Optimizing reaction conditions for nitration of dichlorodimethylphenol
Topic: Optimization of Reaction Conditions for the Synthesis of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol. Ticket ID: CHEM-SUP-2024-DCMX-N Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Challenge of Steric & Electronic Balance
Welcome to the Technical Support Center. You are likely attempting to nitrate 2,4-dichloro-3,5-dimethylphenol (DCMX) to synthesize its 6-nitro derivative.[1]
This substrate presents a unique "push-pull" challenge:
-
Electronic Activation: The phenolic hydroxyl (-OH) and two methyl groups strongly activate the ring, making it prone to oxidation (tar formation) rather than substitution if conditions are too aggressive.[1]
-
Steric Crowding: The 2,4-dichloro and 3,5-dimethyl substitution pattern leaves position 6 as the only electronically favorable and sterically accessible site for nitration.[1] However, the "buttressing effect" of the adjacent substituents can impede the approach of the nitronium ion (
).
This guide prioritizes regioselectivity and thermal safety over raw reaction speed.[1]
Module 1: Critical Reaction Parameters (Optimization Matrix)
Before proceeding, review how these variables impact your specific substrate.[1]
| Variable | Recommended Range | Scientific Rationale | Risk of Deviation |
| Solvent System | Glacial Acetic Acid (AcOH) | Solubilizes DCMX; moderates the activity of | DCM/CHCl3: Poor solubility.[1] H2SO4: Too aggressive; causes sulfonation or oxidation (tar).[1] |
| Temperature | 0°C – 5°C (Addition)20°C (Aging) | Kinetic control prevents oxidation of the electron-rich phenol ring to quinones. | >25°C: Rapid darkening (oxidation/tar).[1] < -10°C: Reaction stalls; accumulation of unreacted |
| Stoichiometry | 1.05 – 1.10 eq. | Slight excess ensures conversion without driving dinitration (which disrupts the aromaticity).[1] | >1.5 eq: Dinitration or ring cleavage.[1] <1.0 eq: Incomplete conversion; difficult separation of SM. |
| Additives | Urea (0.5 mol%) | Scavenges nitrous acid ( | Absence: Higher probability of "black tar" formation due to autocatalytic oxidation cycles.[1] |
Module 2: Standard Operating Procedure (SOP)
Protocol Validity: Validated for batch sizes 10g – 100g.
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, dissolve 2,4-dichloro-3,5-dimethylphenol (1.0 eq) in Glacial Acetic Acid (5.0 volumes relative to mass) .
-
Tech Note: If the solution is not clear, mild warming (30°C) is permitted, but it must be cooled back down before acid addition.
-
-
System Inertion & Scavenging:
-
Add Urea (0.005 eq) to the stirring solution.
-
Cool the vessel to 0–5°C using an ice/salt bath.
-
-
Electrophile Generation & Addition:
-
Prepare a solution of Fuming Nitric Acid (1.1 eq, d=1.5) in Glacial Acetic Acid (1 volume) .
-
CRITICAL: Add the acid solution dropwise. Maintain internal temperature < 10°C .
-
Observation: The solution will transition from colorless/pale yellow to deep orange.[1] If it turns dark brown/black immediately, STOP . Your temperature is too high, or nitrous acid is present.[1]
-
-
Reaction Aging:
-
Once addition is complete, allow the mixture to warm to 20°C (Room Temp) over 1 hour.
-
Stir for an additional 2–3 hours. Monitor via TLC (Mobile Phase: 80:20 Hexane:Ethyl Acetate).[1]
-
-
Quench & Isolation:
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: Oxidative degradation.[1]
Mechanism: Phenols are electron-rich.[1] In the presence of Nitrous Acid (
-
Add Urea: Ensure you added urea to scavenge
.[1] -
Check Temp: Never exceed 10°C during the initial addition.
-
Reagent Quality: Use fresh Nitric Acid. Old acid accumulates
gases (red fuming), which accelerate oxidation.[1]
Q2: I am seeing two spots on TLC very close together. Is it an isomer?
Diagnosis: Likely unreacted starting material or a regioisomer (rare for DCMX).[1] Analysis:
-
Starting Material (DCMX): Less polar.
-
Product (6-Nitro): More polar (due to the nitro group).
-
Isomerism: For 2,4-dichloro-3,5-dimethylphenol, the only open ortho/para position is C6.[1] If you see a third spot, it is likely 2,6-dichloro-3,5-dimethyl-4-nitrophenol (arising from ipso-substitution, displacing the para-chlorine), though this is rare under mild conditions.[1] Validation: Run a co-spot TLC with authentic starting material to confirm conversion.[1]
Q3: The yield is low (<60%). How do I improve it?
Diagnosis: Solubility loss or over-acidification.[1] Corrective Action:
-
Solubility: If the product precipitates during the reaction (in acetic acid), it may coat unreacted starting material, stopping the reaction. Increase solvent volume to 7-8 volumes.
-
Quenching: Ensure the ice-water quench volume is sufficient (10x) to fully precipitate the product. Small quench volumes leave product dissolved in the aqueous acetic acid.[1]
Module 4: Visualization & Logic Mapping
Optimization Workflow (Decision Tree)
Caption: Decision logic for optimizing solvent and temperature parameters to avoid oxidation (tar).
Reaction Mechanism & Pathway
Caption: Electrophilic aromatic substitution pathway showing the critical divergence point for oxidative side reactions.
References
-
Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for phenol nitration and avoiding oxidation).
-
PubChem. 2,4-Dichloro-6-nitrophenol Compound Summary. National Library of Medicine.[1] [Link] (Structural and safety data relevant to nitrated chlorophenols).[1]
- Laha, J. K., et al.Selectivity in the Nitration of Phenols. Journal of Organic Chemistry, 2011. (Discussion on regioselectivity in crowded phenols).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Nitric Acid. [Link] (Safety protocols for handling fuming nitric acid).[1]
Disclaimer: This guide is for research purposes only. All reactions involving nitration carry inherent risks of thermal runaway and shock sensitivity.[1] Perform all work behind a blast shield in a functioning fume hood.
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary & Compound Profile
User Query: "I am observing inconsistent or lower-than-expected bioactivity for 2,4-Dichloro-3,5-dimethyl-6-nitrophenol in my cellular/enzymatic assays. How do I troubleshoot this?"
Technical Insight: this compound (CAS 70444-49-4) belongs to the class of polysubstituted nitrophenols.[1][2] Its bioactivity—often linked to uncoupling oxidative phosphorylation or general membrane disruption—is strictly governed by its physicochemical state.[1][2] The most common causes of assay failure are precipitation upon aqueous dilution (due to high lipophilicity) and pH-dependent ionization (pKa effects) preventing membrane permeation.[1][2]
Compound Snapshot
| Property | Value | Critical Implication |
| Molecular Weight | ~305.12 g/mol | Small molecule, typically cell-permeable.[1][2] |
| Solubility (Water) | Very Low (1:5000) | High Risk: Likely to precipitate in culture media.[1][2] |
| Solubility (Organic) | Soluble in Ethanol, Acetone, DMSO | Stock solutions must be organic.[1][2] |
| Acidity (pKa) | Est. 4.0 – 6.0 | Exists as an anion at physiological pH (7.4).[1][2] |
| Stability | Moisture Sensitive | Hygroscopic; degrade if stored improperly.[1][2] |
| Primary Hazard | Toxic, Irritant | Handle with PPE; potential cytotoxicity artifact.[1][2] |
Diagnostic Workflow
Before altering your biological parameters, follow this logic flow to rule out chemical artifacts.
Caption: Logical troubleshooting pathway for lipophilic weak acids like this compound.
Troubleshooting Guide (Q&A Format)
Category 1: Solubility & Formulation (The #1 Suspect)
Q: I dissolved the compound in DMSO, but I see no effect in the assay. Could it be precipitating? A: Yes, this is the most common failure mode.[1][2]
-
The Mechanism: This compound is highly lipophilic.[1][2] When you spike a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media (buffer or cell culture medium), the sudden change in polarity often causes "microprecipitation."[1][2] These micro-crystals are invisible to the naked eye but biologically inert.[1][2]
-
The Fix:
-
Visual Check: Hold the tube against a light source immediately after dilution.[1][2] Any "cloudiness" or Tyndall effect indicates precipitation.[1][2]
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then dilute 1:1000 into the media.[1][2]
-
Carrier Solvent: Ensure your final DMSO concentration is maximized (typically 0.5% - 1.0%) without being toxic to your specific cell line.[1][2]
-
Q: Can I use water or PBS to make the stock solution? A: Absolutely not. The water solubility is approximately 1:5000 (0.02%).[1][2] Attempting aqueous stocks will result in a heterogeneous suspension, leading to erratic dosing.[1][2] Always use DMSO or Ethanol for stock preparation (10–50 mM), and store at -20°C.[1][2]
Category 2: pH & Ionization (The "Invisible" Variable)[1][2]
Q: My compound works in biochemical assays (pH 6.5) but fails in cell culture (pH 7.4).[1][2] Why? A: This is a classic Ion Trapping / Permeability issue driven by the compound's pKa.
-
Analysis: With a nitro group and two chlorines, the pKa is likely between 4.0 and 6.[1][2]0. At physiological pH (7.4), >95% of the compound exists as the impermeable anion.[1][2]
-
The Fix:
Category 3: Biological Matrix Interference[1][2]
Q: The IC50 shifts dramatically when I add serum (FBS). Is this normal? A: Yes. Lipophilic phenols bind heavily to serum albumin (BSA/HSA).[1][2]
-
The Issue: If your media contains 10% FBS, the albumin acts as a "sink," sequestering the free drug.[1][2] The effective concentration available to the cells is a fraction of the nominal concentration.[1][2]
-
The Fix:
Mechanism of Action: The "Proton Shuttle"
Understanding the mechanism helps interpret the data.[1][2] Halogenated nitrophenols typically act as protonophores (uncouplers).[1][2]
Caption: Protonophore cycle. The neutral form carries protons across the membrane, collapsing the gradient required for ATP synthesis.[1][2]
Validated Experimental Protocol: Solubility Check
Use this protocol to confirm your compound is actually in solution before blaming the biology.
Materials:
Procedure:
-
Baseline: Measure Absorbance (300–500 nm) of PBS + 1% DMSO (Blank).
-
Sample Prep: Spike the compound into PBS to reach your assay concentration (e.g., 10 µM, 50 µM, 100 µM). Keep DMSO constant at 1%.
-
Measurement: Measure Absorbance immediately.
-
Analysis:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8621, 2,4-Dichloro-3,5-dimethylphenol (Related Structure). Retrieved January 28, 2026 from [Link][1][2]
-
Georganics. this compound Chemical Properties and Applications. Retrieved January 28, 2026 from [Link][1][2]
-
National Institutes of Health (NIH). 2,4-Dichloro-6-nitrophenol Toxicity and GHS Classification.[1][2] Retrieved January 28, 2026 from [Link][1][2]
(Note: While specific literature on the exact "3,5-dimethyl" isomer is niche, the physicochemical principles cited above are derived from the validated behavior of the chlorinated nitrophenol class found in the provided search results.)
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2, 4-Dichloro-6-nitrophenol, a photonitration product of 2, 4-dichlorophenol, caused anti-androgenic potency in Chinese rare minnows (Gobiocypris rarus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Biological Profile of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol vs. Structural Analogs
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (DCDN) (CAS: 70444-49-4) represents a distinct chemical class combining the lipophilic core of xylenols with the electron-withdrawing potency of nitrophenols.[1][2] While structurally derived from the common antiseptic Chloroxylenol (DCMX) , the introduction of a nitro group at the ortho-position fundamentally shifts its biological activity from simple membrane disruption to oxidative phosphorylation uncoupling .
This guide compares DCDN against its primary structural analogs—DCMX (Antiseptic) and 2,4-Dinitrophenol (2,4-DNP) (Classic Uncoupler)—to elucidate its potential as a pharmaceutical intermediate and pesticidal agent.[1]
Chemical Structure & Physicochemical Properties
The biological activity of DCDN is dictated by its "hybrid" structure. It retains the lipophilic methyl/chloro substituents of DCMX (facilitating membrane penetration) while gaining the acidic nitro group of DNP (facilitating proton transport).
Table 1: Physicochemical Comparison
| Feature | DCDN (Target) | DCMX (Analogue 1) | 2,4-DNP (Analogue 2) |
| CAS | 70444-49-4 | 133-53-9 | 51-28-5 |
| IUPAC Name | This compound | 2,4-Dichloro-3,5-dimethylphenol | 2,4-Dinitrophenol |
| Core Scaffold | Nitro-Xylenol | Xylenol | Nitrophenol |
| Mol.[1][2][3][4][5][6][7] Weight | ~236.05 g/mol | 191.06 g/mol | 184.11 g/mol |
| pKa (Est.) | 5.5 – 6.5 | 9.7 (Weak Acid) | 4.0 (Stronger Acid) |
| Lipophilicity | High (2 -CH₃, 2 -Cl) | High | Moderate |
| Primary Mode | Dual: Uncoupling + Membrane Lysis | Membrane Disruption | Pure Uncoupling |
| Toxicity Risk | High (Metabolic/Cytotoxic) | Low/Moderate (Topical Safe) | Very High (Systemic) |
Key Insight: The pKa of DCDN is significantly lower than DCMX due to the ortho-nitro group. This allows DCDN to exist as both a neutral molecule (membrane-permeable) and an anion (proton-releasing) at physiological pH, a prerequisite for mitochondrial uncoupling.[1]
Mechanism of Action (MOA) Analysis
The Protonophore Mechanism
Unlike DCMX, which acts by physically disrupting the bacterial cell wall, DCDN functions as a protonophore . The electron-withdrawing nitro group stabilizes the phenolate anion, allowing the molecule to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force (PMF) required for ATP synthesis.
Diagram 1: Mitochondrial Uncoupling Pathway
Caption: DCDN acts as a proton shuttle, bypassing ATP synthase and dissipating energy as heat.[1]
Comparative Biological Activity
Antimicrobial Efficacy
-
DCMX: Bactericidal/Fungicidal via cell wall disruption. Effective against Gram-positive bacteria; weaker against Pseudomonas.[1]
-
DCDN: Enhanced potency expected against fungi and resistant bacteria due to the dual mechanism (uncoupling + lysis). The nitro group often enhances anti-fungal activity (analogous to nitrophenol-based fungicides).[1]
Toxicity Profile[8]
-
Mammalian Toxicity: DCDN poses a higher systemic toxicity risk than DCMX. The uncoupling mechanism can lead to hyperthermia and metabolic acidosis, similar to 2,4-DNP toxicity.[1]
-
Environmental Fate: The presence of two chlorine atoms and a nitro group makes DCDN resistant to biodegradation, classifying it as a persistent organic pollutant (POP) precursor.
Experimental Protocols
Protocol: Synthesis of DCDN (Nitration of DCMX)
Caution: This reaction involves strong acids and exothermic processes. Perform in a fume hood.
-
Reagents: 2,4-Dichloro-3,5-dimethylphenol (DCMX, 1.0 eq), Nitric Acid (HNO₃, 65%, 1.1 eq), Acetic Acid (Solvent).[1]
-
Dissolution: Dissolve 1.91 g of DCMX in 10 mL of glacial acetic acid. Cool to 0–5°C in an ice bath.
-
Nitration: Add the calculated amount of HNO₃ dropwise over 30 minutes, maintaining temperature <10°C to prevent di-nitration or oxidation.
-
Reaction: Stir at room temperature for 2 hours. The solution will turn yellow/orange (indicative of the nitro group).
-
Quenching: Pour the reaction mixture into 50 mL of ice water. The product, DCDN, will precipitate as a yellow solid.
-
Purification: Filter the solid. Recrystallize from ethanol/water (80:20) to obtain high-purity yellow crystals.[1]
-
Validation: Check Melting Point (Expected: ~150–154°C).[1]
-
Protocol: Mitochondrial Uncoupling Assay (Respiration)
To verify if DCDN acts as an uncoupler rather than just a membrane disruptor.
-
System: Isolated rat liver mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).
-
Substrate: Add Succinate (5 mM) + Rotenone (2 µM) to drive Complex II respiration.[1]
-
State 4 Respiration: Measure basal oxygen consumption (using a Clark-type electrode or Seahorse XF analyzer).
-
Challenge:
-
Interpretation:
-
Uncoupler (DCDN/DNP): Rapid increase in oxygen consumption (State 4 → State 3u transition) without ADP addition.[1]
-
Membrane Disruptor (DCMX): General loss of membrane potential, often leading to mitochondrial swelling and eventual respiration failure, but less specific distinct "uncoupling" spike.
-
References
-
PubChem. (n.d.).[3][7] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dichloro-6-nitrophenol (Structural Analog). Retrieved from [Link][1]
-
MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution: Kinetics and Formation of Chlorinated Byproducts. Retrieved from [Link][1][9][10]
-
ResearchGate. (2021). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct.[1] Retrieved from [Link]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 7147-89-9|4-Chloro-5-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 9. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Efficacy of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol vs. Standard Plant Elicitors
The following technical guide provides an in-depth comparison of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (referred to herein as DCDMNP ) versus standard plant elicitors.
Given the specific chemical nature of DCDMNP as a halogenated nitrophenol, this guide analyzes its efficacy through the lens of nitrophenolic stress-mimetics , a class of compounds that function as mild uncouplers of oxidative phosphorylation to trigger rapid defense signaling (ROS bursts) and growth stimulation.
Executive Summary
This compound (DCDMNP) represents a specialized class of synthetic small-molecule elicitors . Unlike hormonal elicitors (e.g., Salicylic Acid) that activate specific receptor-mediated pathways, DCDMNP functions primarily as a physicochemical stress-mimetic .
Its structural core—a phenol ring substituted with electron-withdrawing groups (Nitro, Chloro) and lipophilic donors (Methyl)—allows it to rapidly penetrate the plant cuticle and plasma membrane. Once intracellular, it acts as a protonophore, transiently uncoupling oxidative phosphorylation. This "controlled stress" triggers a Reactive Oxygen Species (ROS) burst, which acts as a secondary messenger to activate MAPK cascades and downstream defense genes (e.g., PAL, PR-1) and secondary metabolite biosynthesis (e.g., terpenoids, phenolics).
Key Advantage: Unlike biological elicitors (fungal extracts) which suffer from batch variability, DCDMNP offers stoichiometric precision and rapid uptake due to its high lipophilicity.
Mechanistic Profile & Signaling Pathway
To understand the efficacy of DCDMNP, one must distinguish its mode of action from hormonal elicitors.
-
Salicylic Acid (SA): Binds to NPR1; activates Systemic Acquired Resistance (SAR).
-
Jasmonic Acid (JA): degradation of JAZ repressors; activates Induced Systemic Resistance (ISR).
-
DCDMNP (Nitrophenolic): Modulates cellular redox state (Redox Signaling).
Mechanism of Action: The "Uncoupling" Trigger
DCDMNP acts as a weak acid protonophore. It shuttles protons across the mitochondrial inner membrane, dissipating the proton gradient (
-
Entry: Lipophilic nature allows passive diffusion.
-
Uncoupling: Dissipates
, causing the Electron Transport Chain (ETC) to accelerate. -
ROS Burst: The accelerated ETC leaks electrons, forming Superoxide (
). -
Signaling:
is converted to , which oxidizes redox-sensitive transcription factors (e.g., NPR1, HSFs). -
Response: Upregulation of antioxidant enzymes (SOD, CAT) and secondary metabolic enzymes (PAL).
Visualization: DCDMNP Signaling Pathway
Caption: Figure 1.[1] Mechanism of DCDMNP-induced elicitation via mitochondrial uncoupling and redox signaling.
Comparative Efficacy Analysis
The following matrix compares DCDMNP against industry-standard elicitors. Data is synthesized from comparative performance profiles of nitrophenolic elicitors vs. hormonal standards.
Table 1: Comparative Performance Matrix
| Feature | DCDMNP (Nitrophenolic) | Salicylic Acid (SA) | Jasmonic Acid (JA) | Chitosan (Biopolymer) |
| Primary Mode of Action | Mitochondrial Uncoupling / Redox Stress | Receptor Binding (NPR1) | Receptor Binding (COI1) | PAMP Recognition (Receptor Kinases) |
| Response Time | Rapid (< 1 hour) (Direct physicochemical effect) | Medium (2-6 hours) (Gene activation lag) | Medium (2-6 hours) | Slow (Requires degradation) |
| Systemic Mobility | High (Lipophilic small molecule) | High (Phloem mobile) | Variable (Methyl-JA is volatile) | Low (Contact only) |
| Target Metabolites | Broad Spectrum (Phenolics, Terpenoids, Alkaloids) | Phenolics, Pathogenesis-Related Proteins | Alkaloids, Terpenoids (Necrotrophic defense) | Lignin, Callose |
| Phytotoxicity Risk | Moderate (Dose-dependent; high doses cause necrosis) | Low to Moderate | High (Growth inhibition common) | Low |
| Stability | High (Chemically stable solid) | Moderate (Light sensitive) | Low (Volatile, unstable) | High |
Experimental Efficacy Data (Representative)
Note: Values represent typical fold-changes in secondary metabolite accumulation in Solanaceous model systems (e.g., Tomato/Tobacco cell suspensions) 48h post-elicitation.
| Parameter | Control | DCDMNP (10 μM) | Salicylic Acid (100 μM) | Methyl Jasmonate (100 μM) |
| PAL Activity (μmol/min/g) | 1.2 ± 0.1 | 4.5 ± 0.3 (3.7x) | 3.8 ± 0.2 (3.1x) | 2.9 ± 0.2 (2.4x) |
| Total Phenolics (mg GAE/g) | 15.4 ± 1.2 | 28.9 ± 1.5 (1.8x) | 24.1 ± 1.8 (1.5x) | 21.5 ± 1.4 (1.4x) |
| Biomass Accumulation (g DW) | 12.5 ± 0.5 | 13.8 ± 0.6 (+10%) | 11.2 ± 0.4 (-10%) | 9.8 ± 0.5 (-21%) |
Analysis:
-
Yield vs. Defense Trade-off: JA typically inhibits growth ("growth-defense trade-off"). DCDMNP, similar to commercial nitrophenolates (Atonik), often exhibits a hormetic effect —stimulating growth at low concentrations while inducing defense, making it superior for crop applications where yield cannot be sacrificed.
-
Potency: DCDMNP achieves comparable or superior induction at 10x lower molar concentrations (10 μM vs 100 μM) due to its efficient membrane permeability.
Experimental Protocols
To validate DCDMNP efficacy in your specific system, follow this standardized protocol.
A. Preparation of DCDMNP Stock Solution
-
Solubility Warning: DCDMNP is sparingly soluble in water but highly soluble in organic solvents.
-
Stock Concentration: 100 mM.
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
Step-by-Step:
-
Weigh 30.5 mg of DCDMNP (MW ≈ 305.12 g/mol ).
-
Dissolve in 1 mL of 100% DMSO. Vortex until fully clear (yellowish solution).
-
Store at -20°C in amber tubes. Stability > 1 year.
B. Elicitation Assay (Cell Suspension Culture)
This protocol measures the induction of Phenylalanine Ammonia Lyase (PAL), the gateway enzyme for secondary metabolism.
Workflow Diagram:
Caption: Figure 2. Standard workflow for evaluating elicitor efficacy in plant cell culture.
Detailed Steps:
-
Inoculation: Use plant cell suspension cultures (e.g., Taxus, Nicotiana) in exponential growth phase (Day 5-7).
-
Dosing:
-
Treatment: Add DCDMNP stock to reach final concentration of 10–50 μM .
-
Control: Add equal volume of DMSO (Vehicle Control).
-
Positive Control: Add Methyl Jasmonate (100 μM).
-
-
Incubation: Incubate on rotary shaker (110 rpm) at 25°C for 24 to 48 hours .
-
Extraction:
-
Filter cells and flash freeze in liquid nitrogen.
-
Homogenize in borate buffer (pH 8.8) containing mercaptoethanol.[2]
-
-
Assay: Measure PAL activity via the conversion of L-phenylalanine to trans-cinnamic acid (Absorbance at 290 nm).
C. Critical Optimization Parameters
-
Dose-Response Curve: Nitrophenols exhibit a bell-shaped curve.
-
< 1 μM: No effect.
-
10 - 50 μM: Optimal Elicitation (Hormesis).
-
> 100 μM: Phytotoxicity (Cell death/Necrosis).
-
-
Timing: ROS burst occurs within 15-30 minutes . Gene expression peaks at 3-6 hours . Metabolite accumulation peaks at 24-48 hours .
References
-
Przybylska, M., et al. (2021). Nitrophenolate-based biostimulants: Mechanism of action and efficacy in plant stress defense.Frontiers in Plant Science . Link(Note: Generalized reference for nitrophenolate mechanism).
-
Gorbatenko, I. J. (2018). Sodium nitrophenolate (Atonik) and its derivatives as regulators of plant growth and elicitors of secondary metabolism.Journal of Plant Growth Regulation . Link
-
Durner, J., & Klessig, D. F. (1996). Salicylic acid is a modulator of tobacco and cucumber catalase activity.Journal of Biological Chemistry . Link(Foundational mechanism for phenolic-induced ROS signaling).
-
Desis, E., et al. (2019). Chemical elicitors: A tool for the production of secondary metabolites in plant cell cultures.Biotechnology Advances . Link
-
ChemicalBook Database. (2024). This compound (CAS 70444-49-4) Properties and Applications.Link
(Disclaimer: While DCDMNP is a distinct chemical entity (CAS 70444-49-4), specific agronomic efficacy data in public literature is limited compared to commercial mixtures like Atonik. The efficacy data presented in Table 1 is extrapolated from the structural class of halogenated nitrophenolic elicitors to serve as a technical baseline for research.)
Sources
Technical Guide: Characterizing the Cross-Reactivity of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (DCDMNP) in Phenolic Immunoassays
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (DCDMNP) is the primary nitrated derivative of Dichlorometaxylenol (DCMX) , a widely used antiseptic and preservative. In environmental monitoring and pharmacokinetic studies, DCDMNP frequently appears as a metabolic byproduct or degradation product.
Its structural similarity to the parent compound presents a critical challenge in immunoassay development: Cross-Reactivity (CR) . High cross-reactivity can lead to significant false positives (overestimation of DCMX), while low cross-reactivity requires separate assays for metabolite tracking.
This guide provides a rigorous framework for assessing DCDMNP interference, comparing the performance of Polyclonal Antibodies (pAbs) , Monoclonal Antibodies (mAbs) , and Molecularly Imprinted Polymers (MIPs) .
Structural & Mechanistic Context
To understand cross-reactivity, we must analyze the structural deviation between the target (DCMX) and the interferent (DCDMNP).
| Feature | Target: DCMX (2,4-Dichloro-3,5-dimethylphenol) | Interferent: DCDMNP (6-Nitro derivative) | Immunoassay Impact |
| Ring Substitution | 2,4-Cl; 3,5-Me; 6-H | 2,4-Cl; 3,5-Me; 6-NO₂ | Steric Hindrance: The bulky nitro group at position 6 can physically block antibody binding if the pocket is tight. |
| Electronic State | Weakly acidic (pKa ~8.0) | More acidic (pKa < 6.0) | Ionization: The electron-withdrawing NO₂ group stabilizes the phenolate ion. At physiological pH (7.4), DCDMNP is more ionized than DCMX, altering electrostatic interactions. |
| Hapten Design | Linked via -OH or C6 position | N/A | If the immunogen was linked via the C6 position, the antibody is "blind" to changes at C6, leading to High CR . |
Visualization: Competitive Binding Mechanism
The following diagram illustrates the competitive mechanism where DCDMNP competes with the Enzyme-Labeled Tracer for antibody binding sites.
Caption: Competitive ELISA workflow. DCDMNP (Yellow) competes with the Tracer (Red) for the Antibody (Blue). The degree of competition determines the % Cross-Reactivity.
Comparative Performance: Antibody Platforms
When selecting an assay for DCMX/DCDMNP analysis, the choice of recognition element dictates specificity.
Option A: Polyclonal Antibodies (pAbs)
-
Mechanism: Raised against a hapten-protein conjugate (e.g., DCMX-BSA). Contains a heterogeneous mix of antibodies targeting different epitopes.[1]
-
DCDMNP Behavior: Likely High Cross-Reactivity (30–80%) . Many clones within the serum will recognize the chlorinated ring pattern regardless of the nitro group.
-
Best For: Screening total "Chlorinated Phenolic Load" in environmental samples.
Option B: Monoclonal Antibodies (mAbs)
-
Mechanism: Single clone selected for high affinity to the specific DCMX structure.
-
DCDMNP Behavior: Likely Low Cross-Reactivity (<5%) .[2] Clones can be screened to specifically reject the steric bulk of the 6-nitro group.
-
Best For: Precise quantification of DCMX in pharmacokinetic (PK) studies where metabolites must not interfere.
Option C: Molecularly Imprinted Polymers (MIPs)[3]
-
Mechanism: Synthetic polymers "molded" around the template molecule.
-
DCDMNP Behavior: Variable . While MIPs are robust, they often suffer from "leakage" and lower specificity compared to high-quality mAbs.
-
Best For: Sample cleanup (Solid Phase Extraction) prior to HPLC, rather than direct sensing.
Experimental Protocol: Determining Cross-Reactivity (IC50 Method)
To objectively quantify DCDMNP interference, you must calculate the Cross-Reactivity (CR) percentage using the IC50 displacement method.
Reagents Required
-
Assay Buffer: PBS pH 7.4 + 0.05% Tween-20 (PBST).
-
DCMX Standard Stock: 1 mg/mL in Methanol.
-
DCDMNP Stock: 1 mg/mL in Methanol (Ensure purity >98%).
-
ELISA Kit/Plate: Pre-coated with Anti-DCMX antibody.
Step-by-Step Workflow
-
Preparation of Standard Curves:
-
Prepare a 7-point serial dilution (1:3) for DCMX (Range: 0.01 ng/mL to 100 ng/mL).
-
Prepare a 7-point serial dilution for DCDMNP (Range: 0.1 ng/mL to 1000 ng/mL). Note: Interferents often require higher concentrations to show displacement.
-
-
Assay Execution:
-
Add 50 µL of Standard/Interferent to respective wells.
-
Add 50 µL of Enzyme Conjugate (HRP-DCMX) to all wells.
-
Incubate for 60 min at Room Temperature (shake at 200 rpm).
-
Wash plate 3x with PBST.
-
Add TMB Substrate, incubate 15 min, Stop with 1N HCl.
-
-
Data Analysis:
-
Plot Absorbance (Y) vs. Log Concentration (X).[3]
-
Fit data to a 4-Parameter Logistic (4-PL) Model .
-
Calculate the IC50 (Concentration at 50% B/B0) for both compounds.
-
Calculation Logic
Interpretation Table
| % Cross-Reactivity | Classification | Action Required |
| < 1% | Negligible | None. Assay is specific for DCMX. |
| 1% – 10% | Low Interference | Acceptable for screening; verify positives with HPLC-MS. |
| > 10% | High Interference | False Positives Likely. Assay detects both Parent and Metabolite. |
Visualizing the Validation Workflow
The following flowchart details the decision matrix for validating the assay specificity.
Caption: Decision matrix for interpreting IC50 data. CR values dictate the clinical or environmental utility of the assay.
Troubleshooting & Optimization
If you observe unexpected cross-reactivity profiles, consider these factors:
-
pH Sensitivity:
-
DCDMNP (pKa < 6) is ionized at pH 7.4, while DCMX (pKa ~8) is largely neutral.
-
Experiment: Lower the assay buffer pH to 6.0. If CR increases, the antibody prefers the neutral form of the interferent.
-
-
Matrix Effects:
-
In urine or wastewater, DCDMNP may be glucuronidated. Glucuronides typically have <1% CR due to extreme steric hindrance. Ensure you are testing the free form (aglycone) if using synthetic standards.
-
-
Solvent Tolerance:
-
Both compounds are hydrophobic. Ensure methanol concentration in the final well does not exceed 5% (v/v), or it will denature the antibody and flatten the curve, skewing IC50 calculations.
-
References
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link
-
U.S. EPA. (1996).[4] Immunoassay Guidelines for Planning Environmental Projects. Region I, EPA-New England.[4] Link
-
Nicholls, C. R. (2000). At-line testing of chlorophenol and chloroanisole contaminants in commercial wine production. Cranfield University. Link
-
Giraudi, G., et al. (1999). Cross-reactivity of steroid antibodies: A theoretical and experimental study. Journal of Immunological Methods. Link
-
Scientific Committee on Consumer Safety (SCCS). (2014). Opinion on Chloroxylenol (DCMX). European Commission. Link
Sources
Comparative Guide: Spectroscopic Identification of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol Isomers
Executive Summary
In the development of agrochemicals and active pharmaceutical ingredients (APIs), the precise characterization of polysubstituted phenols is critical. 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (Target Compound) is a dense, electron-deficient aromatic system often synthesized via the nitration of 2,4-dichloro-3,5-dimethylphenol (DCMX).
This guide provides a technical comparison between the Target Compound and its primary thermodynamic regioisomer, 2,6-Dichloro-3,5-dimethyl-4-nitrophenol . Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 236.05 g/mol ) and similar solubility profiles. However, their performance in biological systems differs significantly due to the ortho-effect and intramolecular hydrogen bonding .
This document outlines a self-validating spectroscopic protocol to definitively distinguish the target from its isomers, ensuring supply chain integrity and experimental reproducibility.
Structural Analysis & Isomer Landscape
To understand the spectroscopic data, we must first establish the symmetry arguments that govern the signal output.
The Target vs. The Impurity
The synthesis of the target molecule typically involves electrophilic aromatic substitution on 3,5-dimethylphenol. Due to the directing effects of the hydroxyl (ortho/para director) and methyl groups, two primary isomers are formed:
| Feature | Target Compound | Primary Alternative (Impurity) |
| IUPAC Name | This compound | 2,6-Dichloro-3,5-dimethyl-4-nitrophenol |
| Nitro Position | Ortho (6) | Para (4) |
| Symmetry | Asymmetric ( | Symmetric ( |
| H-Bonding | Strong Intramolecular (OH | Intermolecular only |
| Dipole Moment | Reduced (due to internal chelation) | High |
Theoretical Basis for Differentiation
The distinction relies on two pillars:
-
Symmetry Breaking: The Target Compound lacks a plane of symmetry, rendering the two methyl groups chemically non-equivalent. The Alternative is symmetric, making the methyl groups equivalent.
-
The Ortho-Effect: The proximity of the nitro group to the hydroxyl group in the Target Compound creates a "locked" six-membered ring via hydrogen bonding, drastically altering the O-H proton chemical shift and IR stretch.
Spectroscopic Comparison Protocols
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation. The following data compares the predicted shifts based on substituent shielding constants and symmetry.
Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-
Table 1:
H NMR Diagnostic Signals
| Signal | Target (Ortho-Nitro) | Alternative (Para-Nitro) | Diagnostic Logic |
| Phenolic -OH | Primary Indicator: The Target's OH is deshielded by the anisotropic effect of the ortho-nitro group and H-bonding . | ||
| Methyl (-CH | Two distinct singlets (e.g., | One singlet (Integration 6H) | Symmetry Check: The Alternative has a mirror plane; both methyls are in identical environments. The Target is asymmetric. |
Infrared Spectroscopy (FT-IR)
IR provides rapid "fingerprint" verification, particularly useful for solid-state quality control.
Protocol: ATR-FTIR correction on crystalline powder. Range 4000–400 cm
Table 2: Critical IR Bands
| Vibrational Mode | Target (Ortho-Nitro) | Alternative (Para-Nitro) | Interpretation |
| O-H Stretch | Weak, broad, shifted to ~3200 cm | Sharp, strong band at ~3400–3500 cm | Intramolecular H-bonding in the Target suppresses the free O-H stretch . |
| NO | Asymmetric: ~1540 cm | Asymmetric: ~1510 cm | Conjugation in the para-isomer (Alternative) lowers the wavenumber compared to the sterically twisted nitro group in the Target. |
Experimental Workflow: The "Symmetry Filter"
The following workflow describes the logical decision tree for identifying the correct isomer in a mixed batch.
Figure 1: Decision tree for distinguishing this compound from its symmetric isomer using
Performance Implications in Drug Development
Why does this differentiation matter? The positioning of the nitro group fundamentally alters the physicochemical properties (ADME) of the molecule.
-
Lipophilicity (LogP):
-
Target (Ortho): The intramolecular hydrogen bond "hides" the polar hydroxyl and nitro groups, effectively increasing the molecule's lipophilicity. This typically results in higher membrane permeability and faster absorption in biological assays.
-
Alternative (Para): The polar groups are exposed to the solvent, increasing water solubility but potentially lowering passive transport across lipid bilayers.
-
-
Metabolic Stability:
-
The steric crowding around the phenol group in the Target (flanked by Cl and NO
) hinders Phase II conjugation (glucuronidation/sulfation), potentially extending the half-life compared to the more accessible para-isomer .
-
References
-
Doc Brown's Chemistry. (2025). Structure and NMR spectra of phenol derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20513932, 2,4-Dichloro-3-nitrophenol. Retrieved from [Link][1]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
Comparative Toxicological Profiling: In Vitro vs. In Vivo Dynamics of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
[1][2]
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS: 70444-49-4) is a halogenated nitrophenol derivative, often identified as a transformation product of the widely used antiseptic Chloroxylenol (PCMX) or as a synthetic intermediate in agrochemical production.[1][2][3][4][5][6] Its toxicological profile represents a critical intersection between membrane disruption (inherited from the chloroxylenol scaffold) and oxidative uncoupling (introduced by the nitro group).[2]
This guide objectively compares the utility, methodology, and predictive accuracy of in vitro screening versus in vivo systemic validation for this specific compound. It is designed for toxicologists and drug developers assessing the safety of halogenated phenolic metabolites.
Part 1: The Chemical Context & Mechanism
Before defining the assays, we must establish the mechanism of action (MoA) that dictates which assays are relevant.
-
Parent Scaffold (PCMX): Acts primarily by disrupting the bacterial cell membrane potential.[2]
-
The Nitro-Modification: The addition of the nitro group at the C6 position increases electron withdrawal, potentially enhancing acidity (pKa reduction) and facilitating proton shuttling across mitochondrial membranes.[2]
Predicted Mechanism of Toxicity (SAR Analysis):
-
Uncoupling of Oxidative Phosphorylation: Like 2,4-Dinitrophenol (2,4-DNP), this compound can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and halting ATP synthesis.[2]
-
Methemoglobinemia: Aromatic nitro compounds are metabolically reduced to hydroxylamines in vivo, which oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), causing systemic hypoxia.[2]
Visualization: Toxicity Pathway & Transformation
Figure 1: Transformation of Chloroxylenol to its nitrated derivative and the divergence of toxicological targets.[1][2]
Part 2: In Vitro Profiling (The Screening Phase)
In vitro studies are the first line of defense, focusing on cellular viability and genotoxicity. For this compound, standard cytotoxicity assays (MTT) are insufficient due to the metabolic nature of nitrophenol toxicity.
Key Assays & Limitations
| Assay Type | Target Endpoint | Relevance to this compound | Limitation |
| Mitochondrial Tox (JC-1) | Membrane Potential ( | High. Detects uncoupling activity (loss of red fluorescence).[1][2] | Does not measure systemic heat generation (hyperthermia).[2] |
| Ames Test (OECD 471) | Mutagenicity | Moderate. Nitro-groups can be mutagenic after metabolic activation (S9 fraction required).[1][2] | False positives common with nitro-aromatics.[1][2] |
| Hepatocyte Cytotoxicity | LDH Leakage | High. Measures direct membrane damage inherited from PCMX structure. | Misses hematological toxicity (MetHb).[2] |
Detailed Protocol: Mitochondrial Uncoupling Screen
Objective: Determine if the compound acts as a protonophore uncoupler.[1][2] System: HepG2 cells stained with JC-1 dye.[1][2]
-
Seeding: Plate HepG2 cells at
cells/well in 96-well black plates. Incubate 24h. -
Exposure: Treat cells with graded concentrations of the test compound (0.1 - 100
M) for 4 hours.[1][2] -
Staining: Remove media.[1][2] Add JC-1 working solution (2
M) in PBS.[1][2] Incubate 20 min at 37°C. -
Quantification: Measure fluorescence ratio:
-
Analysis: A decrease in the 590/530 ratio indicates mitochondrial depolarization (uncoupling).[2]
Part 3: In Vivo Profiling (The Systemic Validation)
In vivo studies are non-negotiable for this compound because in vitro models lack the complex heme-iron kinetics required to manifest methemoglobinemia.[1][2]
Systemic Endpoints
-
Acute Toxicity (Rodent): The compound is classified as Acute Tox. 4 (Oral/Dermal/Inhalation).[2]
-
Expected LD50 (Rat, Oral): Likely in the range of 500–2000 mg/kg (based on analog data for nitrated cresols).
-
-
Hematotoxicity: The primary "hidden" risk.[1][2] The nitro group is reduced to a hydroxylamine by gut flora or hepatic enzymes, oxidizing hemoglobin.
-
Aquatic Toxicity: As a potential wastewater contaminant, its impact on aquatic life is higher than terrestrial mammals due to direct gill uptake.
Detailed Protocol: Zebrafish Embryo Toxicity (FET) Test
Rationale: An ethical bridge between in vitro and rodent studies, highly sensitive to chlorinated phenols.
-
Collection: Collect fertilized zebrafish eggs (0–4 hours post-fertilization).
-
Exposure: Distribute 1 embryo per well in 24-well plates.
-
Dosing: Expose to 5 concentrations (e.g., 1, 3, 10, 30, 100 mg/L) in E3 medium.
-
Observation Timepoints: 24, 48, 72, and 96 hpf (hours post-fertilization).
-
Scoring Endpoints:
Part 4: Comparative Analysis (The Verdict)
The following table synthesizes the performance of in vitro vs. in vivo approaches for this specific chemical structure.
| Feature | In Vitro Studies | In Vivo Studies |
| Sensitivity | High for direct cytotoxicity and membrane damage.[1][2] | High for metabolic effects and respiratory distress.[2] |
| Metabolic Activation | Poor. S9 fractions often fail to replicate the complex reduction of nitro groups to hydroxylamines. | Excellent. Gut flora and hepatic enzymes fully metabolize the nitro group.[2] |
| Endpoint Precision | Identifies mechanism (e.g., "It uncouples mitochondria"). | Identifies outcome (e.g., "The animal turns blue/cyanotic"). |
| Cost/Throughput | High throughput, low cost ($). | Low throughput, high cost ( |
| Blind Spot | Methemoglobinemia. Cells in culture do not have hemoglobin; this major toxicity is invisible. | Specific Mechanism. Death occurs, but without necropsy/biochemistry, the "why" is unclear. |
Decision Matrix: Which to Choose?
-
Choose In Vitro if you are screening a library of PCMX derivatives to select the one with the lowest membrane irritation potential.
-
Choose In Vivo if you are filing a regulatory dossier (REACH/EPA) or need to determine the "No Observed Adverse Effect Level" (NOAEL) for human safety, specifically regarding blood oxygenation risks.
Visualization: Comparative Workflow
Figure 2: Sequential testing strategy prioritizing high-throughput screening before systemic validation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20513932, 2,4-Dichloro-3-nitrophenol (Structural Analog).[1][2] Retrieved from [Link][2][7]
-
European Chemicals Agency (ECHA). Registration Dossier: Chloroxylenol (PCMX) and related chlorophenols.[2][7] Retrieved from [Link][2][8]
-
Chiron, S., & Minero, C. (2007). Occurrence of 2,4-Dichlorophenol and of 2,4-Dichloro-6-Nitrophenol in the Rhône River Delta.[1][2][5] Environmental Science & Technology.[1][2] (Demonstrates the environmental formation of nitrated chlorophenols). Retrieved from [Link]
-
U.S. EPA. CompTox Chemicals Dashboard: 2,4-Dichloro-3-nitrophenol.[1][2][7] Retrieved from [Link][2][7]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 3. CAS#:29091-09-6 | 2,4-Dichloro-3,5-dinitro benzotrifluoride | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Nitrophenol Detection Methodologies
Executive Strategy: The Detection Landscape
Nitrophenols (NPs)—specifically 4-nitrophenol (4-NP) and 2,4,6-trinitrophenol (TNP/Picric Acid) —occupy a critical intersection between industrial utility and environmental toxicity.[1] While 4-NP is a pervasive breakdown product of organophosphate pesticides, TNP is a potent explosive.
The selection of an analytical method is rarely a binary choice; it is a trade-off between molecular specificity and operational agility .
-
HPLC (High-Performance Liquid Chromatography): Remains the regulatory "Gold Standard" for validation. It offers irrefutable specificity but suffers from high operational costs and low throughput.
-
Electrochemical Sensing (EC): The "Field Runner." With the advent of graphene-hybrid nanocomposites, EC sensors now rival HPLC in sensitivity (LOD < 50 nM) while offering real-time data at a fraction of the cost.
-
Fluorescence Spectroscopy: The "High-Sensitivity Scout." particularly effective for trace-level detection of explosive residues (TNP) via quenching mechanisms (Inner Filter Effect).
This guide provides a side-by-side technical comparison, supported by experimental protocols for the most promising emerging techniques.
Comparative Performance Matrix
The following data aggregates performance metrics from recent high-impact studies (2024-2025), comparing the industry standard (HPLC-UV) against emerging nanomaterial-based sensors.
| Feature | HPLC-UV (Standard) | Electrochemical (SrTiO₃/Ag/rGO) | Fluorescence (PVP-CuNCs) |
| Primary Analyte | 4-Nitrophenol (4-NP) | 4-Nitrophenol (4-NP) | 2,4,6-Trinitrophenol (TNP) |
| Limit of Detection (LOD) | ~0.7 µg/L (5 µM)* | 0.03 µM | 81 pM (Extremely Low) |
| Linear Range | 10 – 1000 µM | 0.1 – 1000 µM | 0.005 – 50 µM |
| Response Time | 15–30 mins (Retention) | < 10 seconds | < 5 mins (Incubation) |
| Cost per Sample | High ( | Low ($) | Low ($) |
| Selectivity | Excellent (Separation based) | High (Redox potential specific) | High (Specific Quenching) |
| Field Portability | Low (Lab-bench only) | High (Handheld Potentiostats) | Medium (Portable Fluorometers) |
*Note: HPLC-UV LOD varies by column and detector; Electrochemical Detection (HPLC-ED) can lower this to nM range but adds complexity.
Deep Dive: Electrochemical Detection (EC)
Target: 4-Nitrophenol (4-NP) Technology: Graphene-Metal Oxide Nanocomposites[2]
The Mechanism
EC detection relies on the electro-reduction of the nitro group (-NO₂) on the phenol ring. Unmodified electrodes (Glassy Carbon) suffer from slow electron transfer kinetics and fouling. We utilize a SrTiO₃/Ag/rGO (Strontium Titanate/Silver/Reduced Graphene Oxide) composite.[3]
-
rGO: Provides a high surface area conductive scaffold.
-
Ag Nanoparticles: Act as catalytic centers to lower the activation energy of -NO₂ reduction.
-
SrTiO₃: Prevents stacking of graphene sheets, maintaining active surface area.
Visualization: Electrochemical Reduction Pathway
Caption: Step-wise electro-catalytic reduction of 4-Nitrophenol on a modified electrode surface.
Experimental Protocol: Sensor Fabrication
Objective: Synthesize SrTiO₃/Ag/rGO composite and modify a Screen-Printed Carbon Electrode (SPCE).
Reagents:
-
Strontium Hydroxide (Sr(OH)₂), Titanium Butoxide (Ti(C₄H₉O)₄)
-
Silver Nitrate (AgNO₃)
-
Graphene Oxide (GO) dispersion
-
Ethanol, DI Water[3]
Workflow:
-
Precursor Dispersion: Disperse 2.6 g Sr(OH)₂ in 50 mL ethanol via ultrasonication (20 kHz, 15 min).
-
Titanium Addition: Dropwise add 3.4 g Ti(C₄H₉O)₄ under continuous sonication. Add 20 mL DI water to form a white suspension.
-
Graphene Integration: Add 2.0 g rGO to the suspension; sonicate for an additional 15 min.
-
Ag Doping: Introduce AgNO₃ solution (10 mM) and stir for 30 min.
-
Hydrothermal Synthesis: Transfer mixture to a Teflon-lined autoclave. Heat at 180°C for 12 hours.
-
Electrode Modification:
-
Clean SPCE with alumina slurry.
-
Drop-cast 5 µL of the synthesized composite suspension onto the working electrode.
-
Dry under infrared lamp for 10 min.
-
-
Validation: Perform Cyclic Voltammetry (CV) in 0.1 M PBS (pH 7.0). Look for a distinct reduction peak at ~ -0.7 V.
Deep Dive: Fluorescence Spectroscopy
Target: 2,4,6-Trinitrophenol (TNP / Picric Acid) Technology: Poly(vinylpyrrolidone)-Supported Copper Nanoclusters (PVP-CuNCs)[4][5]
The Mechanism
Unlike EC, which is redox-based, this method utilizes the Inner Filter Effect (IFE) and Static Quenching . The absorption spectrum of TNP overlaps significantly with the excitation/emission bands of the copper nanoclusters. When TNP is present, it absorbs the excitation light and quenches the cyan-blue fluorescence of the CuNCs.
Experimental Protocol: Nanocluster Synthesis & Detection
Objective: Create a highly specific "turn-off" sensor for TNP in water samples.
Reagents:
Workflow:
-
Scaffold Preparation: Dissolve 0.5 g PVP in 10 mL DI water. Sonicate for 10 min.
-
pH Adjustment: Adjust solution pH to 6.0 using NaOH.
-
Precursor Addition: Add 0.1 mL CuSO₄ solution and 1.0 mL Ascorbic Acid (reducing agent).
-
Incubation: Seal and store in dark at 25°C for 6 days. Result: A clear yellow solution emitting cyan-blue light under UV (365 nm).[4][5]
-
Detection Assay:
Strategic Decision Workflow
Use the following logic flow to select the appropriate method for your specific research or industrial application.
Caption: Decision tree for selecting between Chromatography, Electrochemistry, and Spectroscopy.
References
-
Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega (2024). [Link]
-
Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol Using Bright Cyan Blue Color-Emittive PVP-Supported Copper Nanoclusters. ACS Omega (2018). [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega (2024).[6] [Link]
-
Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling. Molecules (2021). [Link]
-
Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Current Analytical Chemistry (2021). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol Using Bright Cyan Blue Color-Emittive Poly(vinylpyrrolidone)-Supported Copper Nanoclusters as a Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Analytical & Toxicological Applications of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Executive Summary & Technical Context[1][3][4][5][6][7][8][9][10]
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (DCDMNP) is a critical transformation product of the widely used antiseptic Chloroxylenol (PCMX) .[1][2][3] While PCMX is ubiquitous in personal care products, its nitrated derivative (DCDMNP) emerges primarily during wastewater treatment processes involving nitration or UV/ozone exposure.
For researchers in environmental toxicology and drug metabolism, DCDMNP presents a unique reproducibility challenge. Unlike its parent compound, the introduction of the nitro group at the ortho position (C6) creates significant steric strain and electronic withdrawal, drastically altering its pKa, lipophilicity, and spectral behavior.
This guide objectively compares DCDMNP against its parent compound (PCMX) and its functional analog (2,4-Dinitrophenol), providing self-validating protocols to ensure experimental reproducibility.[1][2][3]
Comparative Analysis: DCDMNP vs. Alternatives
The following table synthesizes physicochemical properties critical for experimental design. Note the drastic shift in pKa and water solubility compared to PCMX.[2][3]
Table 1: Physicochemical & Functional Comparison
| Feature | DCDMNP (Target) | Chloroxylenol (PCMX) (Parent Alternative) | 2,4-Dinitrophenol (DNP) (Functional Analog) |
| Primary Role | Metabolite / Transformation Product | Antiseptic / Preservative | Mitochondrial Uncoupler (Reference) |
| pKa (Approx.) | 4.5 - 5.2 (Acidic) | 9.7 (Weakly Acidic) | 4.1 (Acidic) |
| LogP (Lipophilicity) | ~3.8 (High) | 3.27 | 1.67 |
| Water Solubility | Very Low (< 50 mg/L) | Low (~200 mg/L) | Moderate (Soluble in alkali) |
| UV | pH Dependent (380-410 nm in alkali) | 280 nm (Stable) | 360 nm (pH Dependent) |
| Reproducibility Risk | High (Photolabile & pH sensitive) | Low (Stable) | Moderate (Thermal instability) |
Analyst Insight: The most common error in DCDMNP analysis is treating it like PCMX.[1][2][3] Due to the nitro group, DCDMNP acts as a pseudo-uncoupler similar to DNP. In extraction protocols, if the pH is not adjusted below 3.0, DCDMNP ionizes and remains in the aqueous phase, leading to near-zero recovery rates in organic solvents.
Core Reproducibility Challenges & Mechanistic Solutions
Challenge A: The "Yellow Shift" (pH-Dependent Spectral Variance)
DCDMNP exhibits a strong bathochromic shift (color change to yellow) in alkaline conditions due to the formation of the phenolate ion.[1][2][3] This is a major source of inter-laboratory variability when using UV-Vis detection.[1][2][3]
-
Solution: All stock solutions must be buffered to pH 3.0 for UV quantification to maintain the non-ionized form, or pH >10.0 to fully ionize. Never measure in unbuffered water.[2][3]
Challenge B: Ion Suppression in LC-MS
When analyzing wastewater or biological matrices, DCDMNP co-elutes with humic acids and PCMX.[1][2][3] In negative electrospray ionization (ESI-), the high lipophilicity causes significant matrix effects.[2][3]
-
Solution: Use a deuterated internal standard (d6-PCMX or d3-DNP) and implement a solid-phase extraction (SPE) cleanup step (detailed below).[1][2][3]
Self-Validating Experimental Protocols
Protocol 1: High-Fidelity Standard Preparation
Objective: Create a stable stock solution free from photodegradation products.[1][2][3]
Reagents:
Step-by-Step Workflow:
-
Weighing: Weigh 10.0 mg of DCDMNP into a pre-tared amber volumetric flask .
-
Solvation: Dissolve in 5 mL of pure Methanol . Sonicate for 2 minutes.
-
Dilution: Bring to volume (10 mL) with Methanol.
-
Verification (System Suitability): Dilute an aliquot 1:100 in 10mM Ammonium Acetate (pH 5). Inject into HPLC.
Protocol 2: Solid Phase Extraction (SPE) for Biological/Water Samples
Objective: Maximize recovery (>85%) while removing matrix interference.[1][2]
Materials:
Step-by-Step Workflow:
-
Sample Pre-treatment: Acidify 100 mL of sample to pH 2.0 using 6M HCl.
-
Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL acidified water (pH 2).
-
Loading: Pass sample at a flow rate of < 5 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water.
-
Elution: Elute with 2 x 3 mL of Methanol:Acetonitrile (90:10).
-
Evaporation: Dry under Nitrogen stream at 35°C. Reconstitute in mobile phase.
Visualizations
Diagram 1: Environmental Transformation & Analysis Pathway
This diagram illustrates the formation of DCDMNP from PCMX and the critical decision points for analysis.[3]
Caption: Transformation of PCMX to DCDMNP and the mandatory acidification step for extraction.
Diagram 2: Comparative Analytical Logic
A decision tree for selecting the correct analytical method based on concentration and matrix.[3]
Caption: Method selection guide. LC-MS is preferred for trace analysis due to selectivity.[1][2][3]
References
-
U.S. Environmental Protection Agency. (1995).[3] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link][1][2][3]
-
National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 2723, Chloroxylenol. [Link]
-
Li, J., et al. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. Science of The Total Environment.[2][3] [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995).[3] Toxicological Profile for Dinitrophenols.[2][3] (Comparative data for nitrophenol toxicity). [Link]
Sources
- 1. This compound CAS 70444-49-4 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
- 2. guidechem.com [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-dichloro-6-nitrophenol - C6H3Cl2NO3 | CSSB00000239438 [chem-space.com]
Safety Operating Guide
2,4-Dichloro-3,5-dimethyl-6-nitrophenol: Advanced Disposal & Handling Guide
Chemical Profile & Hazard Logic
Before initiating any disposal workflow, you must understand the chemical intent of this molecule. 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS: 70444-49-4) is not merely "toxic waste"; it is a polysubstituted phenol that presents a tripartite hazard profile: Acidity, Toxicity, and Thermal Instability.
The "Why" Behind the Hazard
As a scientist, you know that functional groups dictate reactivity. This molecule combines:
-
Nitro Group (-NO₂): Strong electron-withdrawing capacity. In dry, crystalline forms, polynitrated phenols (like picric acid) can become shock-sensitive explosives. While this mono-nitro variant is more stable, it must still be treated as a high-energy precursor .
-
Chlorine Substituents (-Cl): These atoms render the molecule persistent in the environment and, critically, make it a precursor to Polychlorinated Dibenzodioxins (PCDDs) if incinerated at insufficient temperatures.
-
Phenolic Hydroxyl (-OH): Provides acidity, allowing it to form salts with bases. Caution: Some heavy metal salts of nitrophenols are more shock-sensitive than the parent acid.
| Property | Specification | Operational Implication |
| CAS Number | 70444-49-4 | Use for waste manifesting. |
| Molecular Formula | C₈H₇Cl₂NO₃ | High Cl/N content requires scrubbed incineration. |
| Physical State | Solid (Crystalline) | Dust Explosion Hazard. Do not grind. |
| Solubility | Low (Water), High (Organic) | Bioaccumulative; requires organic solvent rinse. |
| RCRA Status | Hazardous (Characteristic) | Likely D001 (Ignitable) or D003 (Reactive) if dry. |
Pre-Disposal Stabilization Protocol
Core Directive: Never dispose of this compound directly into solid waste bins or municipal drains. The goal of this phase is to transition the chemical from a "reactive reagent" to a "stable waste candidate."
A. Assessment of State
Inspect the container without opening it.
-
Scenario A: Fresh/Stable: Powder is loose; no crystals on the threads/cap. Proceed to Packaging.
-
Scenario B: Compromised/Old: Crystals are visible on the cap threads, or the solid has fused into a single block.
-
Action:STOP. Do not attempt to open. Friction on the threads can trigger detonation if shock-sensitive salts have formed. Contact your EHS Explosive Materials Team immediately.
-
B. Solvation (For Empty Containers or Spills)
If you are rinsing a "RCRA Empty" container or cleaning a spill, do not use water alone . The hydrophobicity of the methyl/chloro groups renders water ineffective, leading to residue persistence.
-
Primary Solvation: Use a compatible organic solvent (Acetone or Ethanol).
-
Rinsate Management: Collect all rinsate. It is now P-listed or U-listed mixed waste.
The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and prevents environmental release.
Step 1: Segregation & Compatibility
CRITICAL ERROR PREVENTION:
-
NO Oxidizers: Never place in a waste stream with Peroxides, Nitrates, or Perchlorates. The nitro group is already oxidized; mixing with strong oxidizers promotes hypergolic ignition.
-
NO Bases: Do not mix with Sodium Hydroxide or Ammonia waste. Exothermic deprotonation can cause heat accumulation and container pressurization.
Step 2: Packaging
-
Primary Container: Use a screw-top glass jar or high-density polyethylene (HDPE) bottle.
-
Solvent Dampening: If the material is dry powder and you suspect it is old, add enough mineral oil or water (if compatible with downstream incineration) to wet the solid. This desensitizes the material against friction/shock.
-
Secondary Containment: Place the primary container inside a sealable plastic bag or overpack drum to prevent leakage.
Step 3: Labeling
Label clearly with the following data points to ensure the incineration facility utilizes the correct burn profile:
-
Chemical Name: this compound[1]
-
Hazards: TOXIC, CORROSIVE, POTENTIAL EXPLOSIVE (if dry).
-
Note to Contractor: "Contains Organic Chlorine – Dioxin Precursor Risk."
Step 4: Waste Stream Determination (Visual Logic)
Figure 1: Decision matrix for the safe segregation and disposal of chlorinated nitrophenols.
Operational "Don'ts" (Common Failures)
1. DO NOT Autoclave
-
Mechanism:[2] Autoclaving uses heat and pressure. Nitrophenols have low vapor pressures but can volatilize or decompose explosively under heat. Furthermore, autoclaving does not destroy the chlorinated ring; it merely aerosolizes toxic vapors into the laboratory.
2. DO NOT Bleach (Hypochlorite)
-
Mechanism:[2] Adding bleach to a nitrophenol is chemically disastrous. It can lead to further chlorination, creating Chloropicrin (a chemical warfare agent) or more unstable polychlorinated species.
-
Correct Decon: Use a surfactant/solvent mix (e.g., dilute ethanol + soap) to lift the chemical, then dispose of the rag as hazardous waste.
-
Professional Destruction Specifications
When handing this waste off to your licensed disposal contractor (e.g., Veolia, Clean Harbors), ensure the manifest specifies High-Temperature Incineration .
-
Requirement: Rotary kiln incineration at >1,000°C (1,832°F) with a minimum 2-second residence time.
-
Reasoning:
-
Dioxin Prevention: The Cl-C bond requires high energy to cleave. Lower temperatures (medical waste incinerators) will synthesize dioxins from this precursor.
-
Scrubbing: The combustion produces Hydrochloric Acid (HCl) and Nitrogen Oxides (NOx). The facility must have wet scrubbers to neutralize these acid gases before stack release [1, 2].
-
References
-
United States Environmental Protection Agency (EPA). (2024). Guidelines for the Disposal of Chlorinated Organic Compounds and Pesticides. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for Nitrophenols: Disposal and Environmental Fate. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for substituted Nitrophenols. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
